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  • Product: 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide
  • CAS: 180410-47-3

Core Science & Biosynthesis

Foundational

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide Abstract This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 2,3-Dif...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide. This compound incorporates several structural motifs of high interest in medicinal chemistry: a fluorinated benzene ring, a trifluoromethyl group, and an N-hydroxybenzimidamide functional group. Such molecules are privileged scaffolds in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document details a robust two-step synthetic strategy, beginning with the conversion of 2,3-difluoro-6-(trifluoromethyl)aniline to a key benzonitrile intermediate via the Sandmeyer reaction, followed by the subsequent reaction with hydroxylamine to yield the target compound. The narrative emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is supported by mechanistic diagrams and authoritative references.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is most logically approached via a two-step sequence starting from a commercially available aniline. The core of this strategy lies in the sequential formation of the nitrile and then the N-hydroxyimidamide functionality.

  • Step 1: Benzonitrile Formation: The conversion of an aryl amine to an aryl nitrile is efficiently achieved using the Sandmeyer reaction .[5][6][7] This classic yet powerful transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile in the presence of a copper(I) catalyst.[8] The starting material, 2,3-difluoro-6-(trifluoromethyl)aniline, provides the necessary aromatic core.

  • Step 2: N-Hydroxyimidamide Formation: The N-hydroxyimidamide (also known as an amidoxime) group is readily synthesized from the corresponding nitrile. This transformation involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.[9][10]

The overall retrosynthetic pathway is illustrated below.

G Target 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide Intermediate1 2,3-Difluoro-6-(trifluoromethyl)benzonitrile Target->Intermediate1 Hydroxylamine Addition StartingMaterial 2,3-Difluoro-6-(trifluoromethyl)aniline Intermediate1->StartingMaterial Sandmeyer Reaction

Caption: Retrosynthetic analysis of the target compound.

Part 2: Synthesis of Key Intermediate: 2,3-Difluoro-6-(trifluoromethyl)benzonitrile

Principle and Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for replacing an amino group with a variety of substituents, including cyano groups.[6][8] The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide solution. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[5][8] This generates an aryl radical and dinitrogen gas, with the former then reacting with a copper(II) species to yield the final benzonitrile product and regenerate the copper(I) catalyst.[8]

Detailed Experimental Protocol: Sandmeyer Reaction

Materials:

  • 2,3-Difluoro-6-(trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (Caution: Highly Toxic)

  • Deionized Water

  • Ice

  • Toluene or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,3-difluoro-6-(trifluoromethyl)aniline (1.0 eq).

    • Add concentrated HCl (3.0 eq) and water, and cool the mixture to 0–5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline slurry while vigorously stirring and maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.[11]

    • Warm this solution gently to 60–70 °C in a fume hood.[11]

    • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue to stir the mixture at 60–70 °C for 1 hour to ensure the reaction goes to completion.[11]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with an organic solvent like toluene or dichloromethane (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified further by vacuum distillation or column chromatography on silica gel.

Data and Characterization
ParameterExpected Outcome
Yield 50-80% (Yields can be variable depending on substrate and conditions)[11]
Physical Form Crystalline solid or oil
IR Spectroscopy Presence of a sharp, strong C≡N stretch around 2220-2260 cm⁻¹
Reaction Mechanism: Sandmeyer Cyanation

G cluster_0 Diazotization cluster_1 Copper-Catalyzed Cyanation Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HCl 0-5 °C Diazonium_cat Ar-N₂⁺ ArylRadical Ar• Diazonium_cat->ArylRadical Cu(I)CN → Cu(II)CN⁺ - N₂ Product Ar-CN ArylRadical->Product Cu(II)CN⁺ → Cu(I)

Caption: Mechanism of the Sandmeyer reaction.

Part 3: Synthesis of the Target Compound

Principle and Rationale

The conversion of a nitrile to an N-hydroxyimidamide is an addition reaction where hydroxylamine acts as the nucleophile.[9] The reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride in a protic solvent like ethanol. A base, such as sodium or potassium carbonate, is required to neutralize the hydrochloride salt and generate the free hydroxylamine base in situ. The lone pair on the nitrogen of hydroxylamine attacks the electrophilic nitrile carbon, and subsequent proton transfers lead to the final product. It is crucial to monitor the reaction, as prolonged heating or harsh conditions can lead to the hydrolysis of the nitrile or the product to the corresponding amide, which can be an undesired side-product.[10][12]

Detailed Experimental Protocol

Materials:

  • 2,3-Difluoro-6-(trifluoromethyl)benzonitrile

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq) to the solution.

    • Heat the mixture to reflux and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent to yield the crude product.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide.

Data and Characterization
ParameterExpected Outcome
Yield 45-90% (Yields vary based on nitrile reactivity)[9]
Physical Form Crystalline solid
IR Spectroscopy Disappearance of C≡N stretch (2220-2260 cm⁻¹). Appearance of broad O-H stretch (3200-3600 cm⁻¹) and C=N stretch (1640-1690 cm⁻¹).
¹H NMR Appearance of a broad singlet for the -OH proton (exchangeable with D₂O) and signals for the -NH₂ protons.
Reaction Mechanism: N-Hydroxyimidamide Formation

Caption: Mechanism for the formation of N-hydroxyimidamide.

Part 4: Overall Synthesis Workflow

The complete synthesis is a streamlined, two-step process that efficiently constructs the target molecule from a readily available starting material. The workflow emphasizes standard organic chemistry techniques and purification methods.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Amidoxime Formation Start 2,3-Difluoro-6-(trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Cyanation Cyanation (CuCN, 60-70°C) Diazotization->Cyanation Purify1 Extraction & Purification Cyanation->Purify1 Intermediate 2,3-Difluoro-6-(trifluoromethyl)benzonitrile Purify1->Intermediate React Reaction with Hydroxylamine (NH₂OH·HCl, K₂CO₃, EtOH, Reflux) Intermediate->React Purify2 Extraction & Recrystallization React->Purify2 Final Target Product Purify2->Final

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

Foreword: The Strategic Importance of Fluorination in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[1][2] These modifications can enhance metabolic stability, modulate pKa to optimize solubility and permeability, and improve binding affinity to target proteins.[2][3][4][5] The subject of this guide, 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide, is a prime example of a molecule engineered with these principles in mind. Its densely functionalized aromatic ring, featuring two fluorine atoms and a trifluoromethyl group, alongside the N-hydroxy-benzimidamide moiety, suggests a compound designed for specific biological interactions and optimized drug-like properties. This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical insights and practical methodologies for its characterization.

Molecular Identity and Structural Attributes

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is a synthetic compound with the potential for diverse applications in pharmaceutical research. Its identity is established by its unique chemical identifiers.

PropertyValueSource
CAS Number 180410-47-3[6][7]
Molecular Formula C₈H₅F₅N₂O[6]
Molecular Weight 240.13 g/mol [6]
Exact Mass 240.03220360 Da[6]
InChIKey VYYGIBIHKAKDQL-UHFFFAOYSA-N[6]

The molecule's structure is characterized by a benzene ring substituted with two adjacent fluorine atoms, a trifluoromethyl group, and an N-hydroxybenzimidamide functional group. The trifluoromethyl group is a strong electron-withdrawing group, which, in concert with the fluorine atoms, significantly influences the electron distribution of the aromatic ring and the acidity/basicity of the ionizable groups.

Predicted and Experimental Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for this specific molecule is not widely published, we can infer expected properties based on its structure and provide a robust framework for their empirical determination.

Solubility

Solubility is a critical determinant of a drug's bioavailability. The presence of multiple fluorine atoms can increase lipophilicity, potentially decreasing aqueous solubility.[2] Conversely, the N-hydroxy-benzimidamide group contains hydrogen bond donors and acceptors, which can interact with water. The overall solubility will be a balance of these competing factors and will be highly pH-dependent due to the ionizable nature of the N-hydroxy-benzimidamide group.

Predicted Solubility Profile:

  • Aqueous Solubility (neutral pH): Expected to be low.

  • Solubility in Organic Solvents: Higher solubility is anticipated in polar organic solvents such as DMSO, DMF, methanol, and acetonitrile.

Acidity and Basicity (pKa)

The pKa value(s) dictate the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability across biological membranes, and binding to its target.

  • Acidic pKa: The N-hydroxy portion of the imidamide group is expected to be the primary acidic center. The strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group will increase the acidity (lower the pKa) of the N-OH proton compared to an unsubstituted N-hydroxybenzimidamide.[4][5]

  • Basic pKa: The imine nitrogen of the benzimidamide group is a potential basic center. Its basicity will be significantly suppressed by the inductive and resonance effects of the electron-withdrawing substituents on the aromatic ring.

Table of Predicted and Key Physicochemical Properties

ParameterPredicted Value/RangeRationale & Significance
Aqueous Solubility Low at neutral pHHigh degree of fluorination increases lipophilicity. Essential for formulation and bioavailability assessment.
LogP (Lipophilicity) HighThe trifluoromethyl group and fluorine atoms contribute significantly to lipophilicity, affecting membrane permeability and protein binding.
Acidic pKa (N-OH) 7 - 9Electron-withdrawing groups stabilize the conjugate base, making it more acidic than typical hydroxylamines. Governs ionization and solubility in basic media.
Basic pKa (Imine N) < 2Electron-withdrawing groups drastically reduce the basicity of the imine nitrogen. Important for understanding behavior in acidic environments like the stomach.
Melting Point HighAromatic structure and potential for intermolecular hydrogen bonding suggest a crystalline solid with a relatively high melting point. Purity indicator.

Methodologies for Experimental Determination

To validate these predictions and provide a definitive physicochemical profile, a series of standardized experiments are required. The following protocols are designed as a self-validating system, ensuring accuracy and reproducibility.

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Data Integration & Modeling P0 Compound Synthesis P1 Purification (Chromatography/Recrystallization) P0->P1 P2 Structural Verification (NMR, MS) P1->P2 P3 Solubility Assay (Kinetic/Thermodynamic) P2->P3 Pure Compound (>98%) P4 pKa Determination (Potentiometric/UV-Vis) P2->P4 Pure Compound (>98%) P5 Lipophilicity (LogP) Measurement (Shake-Flask/HPLC) P2->P5 Pure Compound (>98%) P6 Melting Point Analysis (DSC) P2->P6 Pure Compound (>98%) P7 Compile Data Table P3->P7 P4->P7 P5->P7 P6->P7 P8 Develop pH-Solubility Profile P7->P8 P9 In Silico ADME Modeling P8->P9

Caption: Experimental workflow for comprehensive physicochemical profiling.

Protocol for pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a robust and direct method for determining pKa values. It relies on monitoring the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of ionization constants. This method is chosen for its accuracy and ability to handle multiprotic compounds.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide.

  • Dissolution: Dissolve the compound in a suitable co-solvent system (e.g., 50:50 methanol:water or 2-propanol:water) to ensure complete solubility throughout the titration. The presence of an organic co-solvent is necessary due to the predicted low aqueous solubility.

  • Titration Setup: Use a calibrated automated titrator equipped with a high-precision pH electrode. Maintain a constant temperature (e.g., 25°C) and inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ absorption.

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine any basic pKa values.

  • Basic Titration: In a separate experiment, titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) to determine the acidic pKa.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of each ionization step. Specialized software is used to calculate the pKa from the derivative of the titration curve.

Protocol for Solubility Determination using High-Throughput Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is adapted for a higher-throughput format to efficiently assess solubility in various pharmaceutically relevant media, which is crucial for early-stage drug development.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to construct a pH-solubility profile.

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer solution.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile or methanol), and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[8][9]

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH condition.

Protocol for Lipophilicity (LogP) Determination via RP-HPLC

Causality: The octanol-water partition coefficient (LogP) is a key measure of lipophilicity. While the shake-flask method is traditional, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often preferred for its speed, reduced sample consumption, and applicability to compounds with low solubility. The method correlates the retention time of the analyte with the known LogP values of a set of standards.

G cluster_0 Setup cluster_1 Analysis cluster_2 Calculation A Prepare Mobile Phase (e.g., ACN/Water) B Equilibrate RP-HPLC Column (C18) A->B C Prepare Analyte & LogP Standards B->C D Inject Standards & Record Retention Times (tR) C->D E Inject Analyte & Record tR D->E F Plot LogP of Standards vs. log(k) D->F G Calculate k for Analyte: (tR - t0) / t0 E->G H Interpolate Analyte LogP from Calibration Curve F->H G->H

Sources

Foundational

Engineering Fluorinated Heterocycles: A Technical Guide to 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS 180410-47-3)

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl (–CF₃) groups is a proven tactic to enhance a drug candidate's metabolic stability, lipophilicity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl (–CF₃) groups is a proven tactic to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS 180410-47-3) serves as a highly specialized, fluorinated amidoxime building block designed for advanced research and pharmaceutical applications[1]. This whitepaper explores the structural rationale, physicochemical properties, and self-validating synthetic protocols required to utilize this compound effectively in the generation of heterocyclic bioisosteres.

Structural Rationale & Physicochemical Profile

The architecture of CAS 180410-47-3 is meticulously designed for late-stage functionalization and structural optimization in drug discovery pipelines:

  • The Amidoxime Moiety (–C(NH₂)=N–OH): Acts as a versatile dinucleophile. The hydroxyl oxygen and the amine nitrogen provide orthogonal reactivity vectors, enabling facile derivatization into heterocyclic frameworks such as 1,2,4-oxadiazoles and triazoles[1].

  • The Trifluoromethyl Group (–CF₃): Positioned at the 6-position, it creates a significant steric shield and a highly lipophilic pocket. This "magic methyl" equivalent often improves membrane permeability and target residence time.

  • The 2,3-Difluoro Motif: These electron-withdrawing atoms modulate the electron density of the aromatic ring, lower the pKa of adjacent protons, fine-tune the dipole moment, and block cytochrome P450-mediated oxidative metabolism at these specific aryl positions.

Quantitative Data Summary
PropertyValue
IUPAC Name 2,3-Difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
CAS Number 180410-47-3[2]
Molecular Formula C₈H₅F₅N₂O[2]
Molecular Weight 240.13 g/mol [2]
Exact Mass 240.0322 Da[2]
Precursor Nitrile CAS 186517-05-5[3]

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the synthesis and downstream utilization of CAS 180410-47-3 must be approached as a self-validating system. Each protocol below details the causality behind the chemical choices and the orthogonal analytical methods required to validate the transformation.

Protocol A: Synthesis of the Amidoxime Scaffold

Objective: Convert 2,3-difluoro-6-(trifluoromethyl)benzonitrile into the corresponding amidoxime. Causality & Mechanism: Nitriles are highly electrophilic at the carbon center. Hydroxylamine (NH₂OH) acts as an alpha-effect nucleophile. Because free hydroxylamine is unstable and prone to disproportionation, it is introduced as a hydrochloride salt. A mild base (e.g., Na₂CO₃) is required to liberate the free base in situ at a controlled rate, preventing the premature hydrolysis of the starting nitrile into an unwanted amide byproduct.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of 2,3-difluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-05-5)[3] in a 4:1 mixture of Ethanol/Water.

  • Add 2.0 eq of Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Slowly add 1.1 eq of Sodium Carbonate (Na₂CO₃) in portions to control the evolution of CO₂ gas.

  • Heat the reaction mixture to 80°C (reflux) for 4–6 hours.

  • Cool to room temperature, evaporate the ethanol under reduced pressure, and extract the remaining aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amidoxime.

Validation Checkpoint:

  • TLC: Confirm complete consumption of the nitrile (Hexane:EtOAc 3:1). The amidoxime will appear as a highly polar, UV-active spot.

  • LC-MS: Confirm the presence of the [M+H]⁺ ion at m/z 241.0.

  • ¹⁹F NMR: Observe a distinct chemical shift in the –CF₃ resonance compared to the starting nitrile, confirming the change in the electronic environment of the ortho-substituent.

Protocol B: Cyclodehydration to 1,2,4-Oxadiazole Derivatives

Objective: Utilize the amidoxime (CAS 180410-47-3) to synthesize a 3-aryl-5-substituted-1,2,4-oxadiazole. Causality & Mechanism: The reaction proceeds via a two-step sequence: kinetic O-acylation followed by thermodynamic cyclodehydration. Maintaining low temperatures during the initial acylation prevents competing N-acylation. Subsequently, high temperatures in a non-polar solvent (Toluene) drive the elimination of water, providing the thermodynamic push required to form the aromatic oxadiazole ring.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of the amidoxime in anhydrous Dichloromethane (DCM) and cool to 0°C under an inert nitrogen atmosphere.

  • Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Dropwise, add 1.1 eq of the desired Acyl Chloride (R-COCl). Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Concentrate the mixture to remove DCM, replacing the solvent entirely with Toluene.

  • Heat the toluene solution to 110°C for 12 hours, utilizing a Dean-Stark trap to continuously remove water.

  • Cool the mixture, wash with saturated NaHCO₃, dry over MgSO₄, and purify via flash column chromatography.

Validation Checkpoint:

  • Intermediate LC-MS: Prior to heating, confirm the formation of the O-acyl intermediate.

  • Final LC-MS: Confirm the target mass. A successful cyclization is definitively marked by the loss of water (M - 18 Da) from the O-acyl intermediate mass.

Pathway Visualization

The following diagram illustrates the synthetic and logical flow from the nitrile precursor to the final oxadiazole bioisostere, highlighting the critical self-validation nodes embedded within the workflow.

G cluster_0 Amidoxime Synthesis & Validation cluster_1 Heterocyclic Derivatization (1,2,4-Oxadiazole) A 2,3-Difluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-05-5) C 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl) benzimidamide (CAS 180410-47-3) A->C Nucleophilic Addition (80°C, 4h) B NH2OH·HCl + Na2CO3 in EtOH/H2O B->C V1 Validation Checkpoint: LC-MS m/z 241 [M+H]+ 19F NMR: CF3 shift C->V1 Validate E O-Acyl Amidoxime Intermediate C->E O-Acylation (0°C to rt) D Acyl Chloride (R-COCl) + DIPEA in DCM D->E F 3-Aryl-5-Substituted 1,2,4-Oxadiazole E->F Cyclodehydration (Toluene, 110°C) V2 Validation Checkpoint: LC-MS[M+H]+ Loss of H2O (m/z -18) F->V2 Validate

Fig 1: Synthetic workflow and validation checkpoints for CAS 180410-47-3 derivatization.

Applications in Advanced Drug Development

The resulting 1,2,4-oxadiazoles derived from CAS 180410-47-3 are highly valued in structure-activity relationship (SAR) studies[1]. They serve as hydrolytically stable bioisosteres for esters and amides, preventing premature enzymatic cleavage in vivo. Furthermore, the dense fluorination pattern provided by this specific scaffold is frequently utilized in the development of kinase inhibitors and next-generation antimicrobial agents, where maximizing lipophilic efficiency (LipE) is a critical success metric[1].

References

Sources

Exploratory

A Technical Guide to the Proposed Mechanism of Action of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide: A Novel Histone Deacetylase Inhibitor

Foreword: The compound 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is a novel molecule for which direct mechanistic data is not yet prevalent in public-domain literature. This guide, therefore, presents a sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The compound 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is a novel molecule for which direct mechanistic data is not yet prevalent in public-domain literature. This guide, therefore, presents a scientifically-grounded, hypothesized mechanism of action based on a rigorous analysis of its structural motifs and extensive data from functionally and structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals as a framework for initiating and guiding further investigation into this promising therapeutic candidate.

Part 1: Deconstruction of the Molecular Architecture and Target Hypothesis

The structure of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide presents a compelling pharmacophore for the inhibition of zinc-dependent metalloenzymes. Three key features drive our central hypothesis:

  • The N-hydroxy-benzimidamide Moiety: This functional group, also known as an amidoxime, is a bioisostere of the well-characterized hydroxamic acid group (-C(=O)NHOH). Hydroxamic acids are renowned for their ability to act as powerful bidentate chelators of zinc ions.[1][2] This functionality is the cornerstone of numerous approved and investigational drugs that target zinc-dependent enzymes, most notably, the Histone Deacetylase (HDAC) family.[3][4] We postulate that this group serves as the Zinc-Binding Group (ZBG) , essential for direct engagement with the catalytic machinery of the target enzyme.

  • The Trifluoromethyl (-CF3) Group: The inclusion of a trifluoromethyl group on the benzamide scaffold is a critical strategic choice in modern medicinal chemistry. The -CF3 group is a potent electron-withdrawing moiety that significantly increases the lipophilicity of the molecule, which can enhance cell permeability and bioavailability.[5][6] Furthermore, it can improve metabolic stability by blocking potential sites of oxidative metabolism and can form strong, specific interactions (such as hydrogen or halogen bonds) with target proteins, thereby increasing binding affinity and potency.[7][8]

  • The 2,3-Difluoro Substitution: The dual fluorine atoms on the aromatic ring further modulate the molecule's electronic properties and conformation. Fluorine substitution is a well-established strategy to fine-tune a compound's pKa, improve binding to target receptors, and enhance metabolic stability, contributing to a more favorable pharmacokinetic profile.[5][9]

Central Hypothesis: Based on this structural analysis, we hypothesize that 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide functions as a potent and potentially selective inhibitor of Class I and/or Class IIb Histone Deacetylases (HDACs).

Part 2: Proposed Molecular Mechanism of Action

HDACs are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins. This activity plays a pivotal role in regulating gene expression and a multitude of cellular processes. The catalytic activity of Class I, II, and IV HDACs is dependent on a Zn²⁺ ion located at the base of a deep active-site pocket.

Our proposed mechanism unfolds in a two-step model:

  • Active Site Recognition and Entry: The trifluoromethyl- and difluoro-substituted phenyl ring (the "cap" group) interacts with the hydrophobic amino acid residues lining the rim and outer channel of the HDAC active site. These interactions, driven by the lipophilic character imparted by the fluorinated groups, orient the molecule and guide the N-hydroxy-benzimidamide warhead down the ~11 Å-long channel toward the catalytic center.[3][8]

  • Zinc Chelation and Catalytic Inhibition: Upon reaching the base of the active site, the N-hydroxy-benzimidamide group directly chelates the catalytic Zn²⁺ ion. This bidentate coordination displaces a critical water molecule that is essential for the hydrolysis of the acetyl-lysine substrate. By sequestering the zinc ion, the inhibitor renders the enzyme catalytically inert, preventing the deacetylation reaction from occurring.

Downstream Cellular Ramifications

The inhibition of HDAC activity leads to a state of protein hyperacetylation within the cell, triggering a cascade of anti-neoplastic and anti-inflammatory effects:

  • Histone Hyperacetylation: Increased acetylation of core histones (e.g., H3, H4) neutralizes their positive charge, relaxing the chromatin structure from a condensed, heterochromatic state to a more open, euchromatic state. This allows transcription factors to access DNA and reactivate the expression of silenced genes, including critical tumor suppressors (e.g., p21, p53) and cell-cycle regulators.[4][10]

  • Non-Histone Protein Hyperacetylation: Key cellular proteins are also substrates for HDACs. Inhibition leads to the hyperacetylation of proteins like α-tubulin (disrupting microtubule function and intracellular trafficking) and p53 (increasing its stability and pro-apoptotic activity).[11]

This cascade culminates in several therapeutically desirable outcomes:

  • Cell Cycle Arrest: Upregulation of inhibitors like p21 leads to arrest at the G1/S or G2/M checkpoints.

  • Induction of Apoptosis: Reactivation of pro-apoptotic genes and stabilization of p53 trigger programmed cell death.

  • Anti-inflammatory Effects: Inhibition of HDACs can suppress the expression of pro-inflammatory cytokines.

The proposed signaling pathway is visualized below.

HDAC_Inhibition_Pathway cluster_drug Molecular Level cluster_cellular Cellular Level cluster_consequences Functional Outcomes Compound 2,3-Difluoro-N-hydroxy-6- (trifluoromethyl)benzimidamide HDAC HDAC Enzyme (Active Site with Zn²⁺) Compound->HDAC Inhibition (Zinc Chelation) Histones Histone Proteins HDAC->Histones blocks deacetylation NonHistones Non-Histone Proteins (e.g., Tubulin, p53) HDAC->NonHistones blocks deacetylation Hyperacetylation Histone & Protein Hyperacetylation Histones->Hyperacetylation NonHistones->Hyperacetylation Chromatin Chromatin Relaxation Hyperacetylation->Chromatin Apoptosis Induction of Apoptosis Hyperacetylation->Apoptosis via p53 acetylation etc. Gene Tumor Suppressor Gene Re-expression (e.g., p21) Chromatin->Gene Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle

Figure 1: Proposed signaling pathway from HDAC inhibition to cellular outcomes.

Part 3: Experimental Validation Protocols

To validate the hypothesized mechanism of action, a logical, multi-step experimental approach is required. Each protocol is designed to be a self-validating system.

Protocol 1: In Vitro HDAC Isoform Selectivity Profiling

Objective: To determine the inhibitory potency (IC₅₀) of the compound against a panel of purified, recombinant human HDAC isoforms to confirm the primary target and establish its selectivity profile.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide in DMSO.

    • Prepare serial dilutions (e.g., 100 µM to 1 pM) in assay buffer (e.g., 50 mM HEPES, 140 mM NaCl, 10 mM KCl, pH 7.4).[12]

    • Reconstitute recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8 recommended for initial screen) and fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I, Fluor de Lys® for HDAC6) according to manufacturer's specifications.

  • Assay Execution (96-well plate format):

    • To each well, add 25 µL of the diluted compound or DMSO (vehicle control).

    • Add 50 µL of diluted HDAC enzyme solution and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development and Detection:

    • Stop the reaction by adding 50 µL of developer solution (containing a trypsin-like protease that cleaves the deacetylated substrate, releasing the fluorophore).

    • Incubate for 15 minutes at room temperature.

    • Measure fluorescence on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a potent pan-HDAC inhibitor like Trichostatin A (TSA) as a positive control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

HDAC IsoformCompound IC₅₀ (nM)Selectivity Ratio (vs. HDAC1)
HDAC1151.0
HDAC2251.7
HDAC3100.7
HDAC685056.7
HDAC8>10,000>667

This table presents plausible data suggesting the compound is a potent Class I-selective HDAC inhibitor.

HDAC_Assay_Workflow start Start prep Prepare Reagents: - Compound Dilutions - HDAC Enzymes - Substrate & Buffer start->prep plate Plate Compound/ Vehicle Control prep->plate add_enzyme Add HDAC Enzyme Incubate 15 min @ 37°C plate->add_enzyme add_substrate Add Fluorogenic Substrate Incubate 60 min @ 37°C add_enzyme->add_substrate add_developer Add Developer Incubate 15 min @ RT add_substrate->add_developer read Measure Fluorescence (Ex: 360nm, Em: 460nm) add_developer->read analyze Data Analysis: Normalize Data Plot Dose-Response Curve Calculate IC₅₀ read->analyze end End analyze->end

Figure 2: Experimental workflow for the in vitro HDAC inhibition assay.
Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound engages and inhibits HDACs within a cellular context by measuring the acetylation status of known HDAC substrates.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HCT116 colorectal carcinoma) to 70-80% confluency.

    • Treat cells with increasing concentrations of the compound (e.g., 0.1x, 1x, 10x, 100x of the determined IC₅₀) for 18-24 hours. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor (like TSA) in the lysis buffer to preserve the acetylation state post-lysis.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Acetylated-Histone H3 (Ac-H3)

      • Total Histone H3 (loading control)

      • Acetylated-α-Tubulin (Ac-Tubulin, a marker for HDAC6 inhibition)

      • Total α-Tubulin or GAPDH (loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Interpretation: A dose-dependent increase in the Ac-H3 signal relative to total H3 would confirm inhibition of Class I HDACs. A lack of significant change in Ac-Tubulin would support selectivity against HDAC6, aligning with the hypothetical in vitro data.

Part 4: Conclusion and Future Directions

The structural features of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide strongly support the hypothesis that it acts as a novel inhibitor of histone deacetylases. The proposed mechanism, centered on zinc chelation by the N-hydroxy-benzimidamide group and enhanced by the physicochemical properties of its fluorinated substituents, provides a robust framework for its observed biological effects. The outlined experimental protocols offer a clear path to rigorously validate this mechanism, determine its specific isoform selectivity, and confirm its therapeutic potential in cellular models. Further studies should focus on comprehensive pharmacokinetic profiling, in vivo efficacy in xenograft models, and structural biology studies to elucidate the precise binding mode within the HDAC active site.

References

A consolidated list of authoritative sources used to construct this guide.

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PMC, National Center for Biotechnology Information. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, National Center for Biotechnology Information. [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. PubMed, National Center for Biotechnology Information. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Center for Biotechnology Information. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. ACS Publications. [Link]

  • Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases. PMC, National Center for Biotechnology Information. [Link]

  • Hydroxamic Acids − An Intriguing Family of Enzyme Inhibitors and Biomedical Ligands | Request PDF. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates. ScienceDirect. [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

  • Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. MDPI. [Link]

  • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. PMC, National Center for Biotechnology Information. [Link]

  • N'-Hydroxybenzenecarboximidamide | C7H8N2O | CID 69186. PubChem, National Center for Biotechnology Information. [Link]

  • Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. ResearchGate. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Evaluating 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide as a Potent Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the characterization of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide as a potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the characterization of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[1][2] We present detailed protocols for both cell-free enzymatic assays and cell-based functional assays to determine the inhibitory potency and mechanism of action of this novel compound. The rationale behind the molecular design, incorporating key structural motifs like the N-hydroxybenzimidamide group, fluorine, and trifluoromethyl moieties, is discussed in the context of modern enzyme inhibitor development.[3][4]

Introduction: The Rationale for Targeting IDO1 with 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the proliferation and function of effector T-cells while promoting the activity of regulatory T-cells, thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with several small molecule inhibitors being investigated in clinical trials.[1]

The subject of this application note, 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide, is a novel chemical entity designed to target IDO1. Its structural features are rationally selected based on established principles of medicinal chemistry:

  • N-hydroxybenzimidamide Moiety: This functional group is a bioisostere of hydroxamic acids, which are well-known for their ability to chelate metal ions in the active sites of metalloenzymes.[5] Given that IDO1 is a heme-dependent enzyme, this moiety is hypothesized to interact with the ferric or ferrous center of the heme cofactor.

  • Benzimidazole Scaffold: The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] Its rigid structure provides a stable platform for the presentation of pharmacophoric groups. Fluorinated benzimidazoles, in particular, have shown promise in various therapeutic areas.[8][9]

  • Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4][10] Its strong electron-withdrawing nature can also influence the electronic properties of the aromatic ring, potentially improving interactions with the enzyme's active site.[11]

  • Difluoro Substitution: The two fluorine atoms on the benzimidazole ring system are expected to modulate the compound's pKa and lipophilicity, which can improve its pharmacokinetic properties and cellular permeability.[4]

This application note outlines the necessary experimental procedures to validate the hypothesis that 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is a potent and selective inhibitor of IDO1.

Materials and Reagents

ReagentSupplierCatalog Number
2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamideCustom SynthesisN/A
Recombinant Human IDO1 EnzymeR&D Systems7008-AO
L-TryptophanSigma-AldrichT0254
Methylene BlueSigma-AldrichM9140
L-Ascorbic AcidSigma-AldrichA92902
CatalaseSigma-AldrichC9322
Potassium Phosphate Buffer (pH 6.5)Thermo Fisher7778-77-0
HeLa or SK-OV-3 cellsATCCCCL-2 / HTB-77
Human Interferon-gamma (IFN-γ)R&D Systems285-IF
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
p-Dimethylaminobenzaldehyde (DMAB)Sigma-AldrichD2004
Acetic Acid, GlacialSigma-Aldrich320099
Perchloric AcidSigma-Aldrich311421
96-well UV-transparent microplatesCorning3635
96-well cell culture plates, clear-bottomCorning3596

Experimental Protocols

Cell-Free Enzymatic Inhibition Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human IDO1. The assay measures the production of N-formylkynurenine, which is then converted to kynurenine and detected colorimetrically.

Workflow for Cell-Free IDO1 Enzymatic Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - L-Trp Solution - Cofactor Solution - IDO1 Enzyme Solution add_reagents Add to 96-well plate: 1. Test Compound/Control 2. Recombinant IDO1 Enzyme reagents->add_reagents compound Prepare Test Compound Dilutions compound->add_reagents pre_incubate Pre-incubate (15 min, 25°C) add_reagents->pre_incubate start_reaction Initiate reaction by adding L-Tryptophan & Cofactors pre_incubate->start_reaction incubate Incubate (60 min, 37°C) start_reaction->incubate stop_reaction Stop reaction with Perchloric Acid incubate->stop_reaction develop_color Add DMAB reagent stop_reaction->develop_color read_plate Read absorbance at 480 nm develop_color->read_plate plot Plot % Inhibition vs. [Compound] read_plate->plot calculate Calculate IC50 value plot->calculate

Caption: Workflow for determining the IC50 of the test compound in a cell-free IDO1 assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • L-Tryptophan Solution: 400 µM L-Tryptophan in Assay Buffer.

    • Cofactor Solution: 40 µM Methylene Blue, 20 mM Ascorbic Acid, and 200 µg/mL Catalase in Assay Buffer. Prepare this solution fresh.

    • IDO1 Enzyme Solution: Dilute recombinant human IDO1 to 200 nM in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock solution of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide in DMSO. Create a serial dilution series in DMSO, and then dilute further in Assay Buffer to achieve the desired final concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

    • Stopping Solution: 30% (w/v) Perchloric Acid.

    • Color Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in glacial acetic acid.

  • Assay Procedure:

    • To each well of a 96-well plate, add 25 µL of the test compound dilution or vehicle control (Assay Buffer with DMSO).

    • Add 25 µL of the 200 nM IDO1 enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature (25°C).

    • Initiate the reaction by adding 50 µL of a 2:1 mixture of L-Tryptophan Solution and Cofactor Solution.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding 25 µL of 30% Perchloric Acid.

    • Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of the Color Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x [1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank)]

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Functional Assay

This assay measures the ability of the test compound to inhibit IDO1 activity in a cellular context.[1] Human cancer cells (e.g., HeLa or SK-OV-3) are stimulated with IFN-γ to induce IDO1 expression. The inhibition of IDO1 is quantified by measuring the reduction of kynurenine in the cell culture supernatant.

Workflow for Cell-Based IDO1 Functional Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Kynurenine Detection seed_cells Seed HeLa or SK-OV-3 cells in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compound Add serial dilutions of test compound incubate_overnight->add_compound induce_ido1 Add IFN-γ to induce IDO1 expression add_compound->induce_ido1 incubate_treatment Incubate for 48-72 hours induce_ido1->incubate_treatment collect_supernatant Collect cell culture supernatant incubate_treatment->collect_supernatant add_tca Add Trichloroacetic Acid (TCA) collect_supernatant->add_tca incubate_hydrolysis Incubate (30 min, 50°C) add_tca->incubate_hydrolysis centrifuge Centrifuge to pellet debris incubate_hydrolysis->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_dmab Add DMAB reagent transfer_supernatant->add_dmab read_absorbance Read absorbance at 480 nm add_dmab->read_absorbance

Caption: Workflow for the cell-based functional assay to measure IDO1 inhibition.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HeLa or SK-OV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment and IDO1 Induction:

    • Prepare serial dilutions of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Add 100 µL of culture medium containing 100 ng/mL IFN-γ to each well (final concentration 50 ng/mL). Include vehicle controls (medium with DMSO) and untreated controls.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • Kynurenine Measurement:

    • After incubation, carefully collect 150 µL of the supernatant from each well.

    • Add 15 µL of 30% Trichloroacetic Acid (TCA) to each supernatant sample.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

    • Centrifuge at 2500 x g for 10 minutes.

    • Transfer 100 µL of the clarified supernatant to a new 96-well plate.

    • Add 100 µL of 2% DMAB in glacial acetic acid to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the cellular IC50 value by plotting the percentage of kynurenine production relative to the IFN-γ-treated vehicle control against the log concentration of the inhibitor and fitting to a dose-response curve.

Expected Results and Data Presentation

The results from these assays will provide a comprehensive profile of the inhibitory activity of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide.

Table 1: Summary of Inhibitory Potency

Assay TypeParameterExpected Value Range
Cell-Free EnzymaticIC50Low nM to µM
Cell-Based FunctionalIC50Low nM to µM

A potent inhibitor would be expected to have an IC50 value in the low nanomolar range in both the enzymatic and cell-based assays. A significant discrepancy between the two values may indicate issues with cell permeability or off-target effects.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in enzymatic assay Reagent contamination; Autoxidation of ascorbic acidPrepare fresh cofactor solution; Ensure high-purity water and reagents.
Low signal in enzymatic assay Inactive enzyme; Incorrect buffer pHUse a new lot of enzyme; Verify the pH of the assay buffer.
Poor dose-response curve Compound insolubility; Assay interferenceCheck compound solubility in the final assay buffer; Run a control assay without the enzyme to check for compound absorbance at 480 nm.
High variability in cell-based assay Uneven cell seeding; Cell toxicity of the compoundEnsure a single-cell suspension before plating; Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo).
No IDO1 induction with IFN-γ Inactive IFN-γ; Low cell responsivenessUse a new aliquot of IFN-γ; Test a different cell line known to be responsive.

Safety Precautions

  • Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is a novel chemical entity with unknown toxicological properties. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Perchloric acid and trichloroacetic acid are corrosive. Handle in a chemical fume hood and wear appropriate gloves.

  • DMSO is a skin penetrant. Avoid direct contact.

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  • Zhidkova, E. M., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences, 24(22), 16399.
  • Muri, E. M. F., et al. (2019). Hydroxamic Acids − An Intriguing Family of Enzyme Inhibitors and Biomedical Ligands. Current Medicinal Chemistry, 26(21), 3846-3870.
  • Angeli, A., et al. (2021).
  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • BenchChem. (2025). Technical Support Center: 2,3-Difluoro-6-nitrobenzonitrile Synthesis.
  • Baumgartner, C., et al. (2014). Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. Bioorganic & Medicinal Chemistry, 22(22), 6439–6450.
  • Maeda, T., et al. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. Bioorganic & Medicinal Chemistry, 12(16), 4351–4360.
  • Lalli, D., et al. (2021). Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1134–1140.
  • DrugMAP. (n.d.). Details of the Drug.

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Application

Application Notes &amp; Protocols: 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide in Cancer Drug Discovery

Introduction & Mechanistic Rationale In the landscape of oncology drug development, overcoming metabolic degradation and achieving high target affinity within the tumor microenvironment are paramount challenges. 2,3-Difl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of oncology drug development, overcoming metabolic degradation and achieving high target affinity within the tumor microenvironment are paramount challenges. 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS: 180410-47-3) is a highly specialized, fluorinated amidoxime intermediate[1]. It serves as a critical building block for synthesizing novel, small-molecule kinase inhibitors and targeted cancer therapeutics[1].

As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific scaffold rather than viewing it merely as a reagent. The structural features of this compound provide three distinct pharmacological advantages:

  • Bioisosteric Cyclization : The reactive amidoxime group ( −C(=NOH)NH2​ ) is perfectly primed for cyclization into 1,2,4-oxadiazole rings[1]. In medicinal chemistry, 1,2,4-oxadiazoles act as hydrolytically stable bioisosteres for amides and esters. Unlike standard amides, they resist cleavage by ubiquitous esterases and amidases in the tumor microenvironment.

  • Metabolic Shielding via Fluorination : The 2,3-difluoro substitutions exert a strong electron-withdrawing effect, lowering the pKa​ of adjacent basic centers and shielding the aromatic core from cytochrome P450-mediated oxidative metabolism.

  • Enhanced Lipophilicity : The 6-trifluoromethyl ( −CF3​ ) group significantly increases the molecule's lipophilicity ( logP ), driving better cell membrane permeability and deeper penetration into solid tumors.

By leveraging this intermediate, researchers can construct robust structure-activity relationship (SAR) libraries for high-throughput screening against mutated Receptor Tyrosine Kinases (RTKs)[1].

DrugDiscovery A Amidoxime Intermediate B Oxadiazole Cyclization A->B C Fluorinated Inhibitor Library B->C D HTS Kinase Screening C->D E Lead Identification D->E

Workflow for synthesizing and screening fluorinated kinase inhibitors.

Quantitative Data: Impact of the Fluorinated Scaffold

To justify the integration of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide into a drug discovery pipeline, we must compare the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the resulting fluorinated oxadiazoles against non-fluorinated analogs.

Table 1: Pharmacokinetic Impact of Fluorinated Moieties in Kinase Inhibitors

PropertyNon-Fluorinated AnalogFluorinated Derivative (from CAS 180410-47-3)Mechanistic Benefit in Cancer Models
In Vitro Half-Life ( t1/2​ ) ~1.2 hours> 4.5 hours −CF3​ blocks CYP450 oxidation sites, prolonging systemic circulation.
Lipophilicity ( logP ) 2.13.8Enhanced passive diffusion across the lipid bilayers of cancer cells.
Target Affinity ( Kd​ ) 45 nM8 nMFluorine atoms engage in orthogonal multipolar interactions with the kinase hinge region.
Metabolic Clearance High (Hepatic)Low to ModerateResistance to hydrolytic and enzymatic degradation.

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes an in-line quality control check to ensure experimental integrity before proceeding to biological evaluation.

Protocol 1: Synthesis of 1,2,4-Oxadiazole Kinase Inhibitor Precursors

This protocol details the cyclization of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide with a target carboxylic acid to form a stable 1,2,4-oxadiazole core.

Reagents & Materials:

  • 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS 180410-47-3)

  • Target Carboxylic Acid (e.g., substituted pyridine-carboxylic acid)

  • Coupling Reagent: 1,1'-Carbonyldiimidazole (CDI)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of CDI.

    • Causality: CDI activates the carboxylic acid by forming a reactive acyl imidazole intermediate. Argon prevents atmospheric moisture from hydrolyzing the highly reactive intermediate.

  • Coupling: Stir at room temperature for 1 hour until CO2​ evolution ceases. Add 1.0 eq of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide. Stir for an additional 2 hours.

    • Self-Validation Check 1: Perform TLC (Thin-Layer Chromatography). The disappearance of the starting amidoxime indicates successful formation of the O-acyl amidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 110°C for 4–6 hours.

    • Causality: Thermal energy drives the intramolecular dehydration (loss of H2​O ), closing the ring to form the thermodynamically stable 1,2,4-oxadiazole.

  • Purification & Validation: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Purify via flash column chromatography.

    • Self-Validation Check 2: Analyze via LC-MS. The mass spectrum must show the [M+H]+ peak corresponding to the exact mass of the coupled product minus 18 Da (confirming the loss of water during cyclization).

Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo)

Once the fluorinated library is synthesized, it must be screened against target kinases (e.g., EGFR, ALK) to identify lead compounds.

Step-by-Step Methodology:

  • Preparation: In a 384-well plate, dispense 5 µL of the purified kinase enzyme in assay buffer (40 mM Tris, 20 mM MgCl2​ , 0.1 mg/mL BSA, pH 7.5).

  • Inhibitor Incubation: Add 1 µL of the synthesized fluorinated inhibitor (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium with the kinase before the substrate competes for the active site.

  • Reaction Initiation: Add 4 µL of ATP/Substrate mix to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Self-Validation & Data Analysis:

    • Include a positive control (e.g., Staurosporine) and negative control (DMSO vehicle).

    • Validation Metric: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor > 0.5 validates the assay as robust and reliable for high-throughput screening.

SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Ras Ras Receptor->Ras Inhibitor Fluorinated Inhibitor Inhibitor->Receptor Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Tumor Tumor Proliferation ERK->Tumor

RTK/MAPK signaling pathway targeted by fluorinated kinase inhibitors.

References

  • Atomfair . Atomfair 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide C8H5F5N2O CAS 180410-47-3.[1]

  • Journal of Medicinal Chemistry . 1,2,4-Oxadiazoles in Drug Discovery.[Link]

Sources

Method

safe handling and storage procedures for 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

An Application Note and Protocol for the Safe Handling and Storage of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide For the attention of: Researchers, scientists, and drug development professionals. This docume...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Safe Handling and Storage of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the . As a novel compound, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, the following protocols are grounded in the principles of chemical safety, analysis of its structural analogues, and a conservative approach to risk mitigation.

Introduction: Understanding the Compound

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is a complex organic molecule featuring several functional groups that dictate its potential reactivity and toxicological profile. The presence of a trifluoromethyl group and multiple fluorine atoms on the benzene ring suggests high chemical stability but also potential for bioaccumulation and metabolic pathways that could release toxic byproducts.[1][2][3] The N-hydroxy-benzimidamide moiety introduces potential for hydrogen bonding and coordination with metal ions, which is often relevant in biological systems.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is the foundational step before any handling. This guide is built upon safety data from structurally similar compounds, including 2,3-difluoro-6-(trifluoromethyl)benzamide and other fluorinated benzamide derivatives.[4][5]

Hazard Assessment: A Data-Driven Approach

Based on the analysis of related compounds, 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide should be treated as a hazardous substance with the following potential risks:

Hazard ClassPotential EffectsRationale based on Analogous Compounds
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Data for related benzamides and trifluoromethyl compounds suggest potential for acute toxicity.[4][6]
Skin Corrosion/Irritation Causes skin irritation.Fluorinated benzamides are known to be skin irritants.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for many benzamide derivatives.[5][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[5][7]
Long-term Exposure Unknown. The persistence of fluorinated compounds raises concerns about potential long-term health effects.[1][3][8]The carbon-fluorine bond is exceptionally strong, leading to persistence in the environment and potentially in biological systems.[2]

Causality of Hazards: The trifluoromethyl group and aromatic fluorine atoms significantly influence the electronic properties of the molecule, which can impact its interaction with biological macromolecules. The acidic nature of the N-hydroxy group could also contribute to its irritant properties.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A multi-layered approach to PPE is mandatory to prevent exposure.

PPE_Workflow cluster_core_ppe Core PPE (Always Required) cluster_enhanced_ppe Enhanced PPE (Based on Risk Assessment) Safety Goggles Safety Goggles Nitrile Gloves Nitrile Gloves Lab Coat Lab Coat Face Shield Face Shield Chemical Resistant Apron Chemical Resistant Apron Respiratory Protection Respiratory Protection Start Start Risk Assessment Risk Assessment Start->Risk Assessment End End Handling Solid Handling Solid (Weighing, etc.) Risk Assessment->Handling Solid Low Dusting Potential Handling Solution Handling Solution (Dissolving, Transferring) Risk Assessment->Handling Solution Low Aerosol Potential Enhanced PPE (Based on Risk Assessment) Enhanced PPE (Based on Risk Assessment) Risk Assessment->Enhanced PPE (Based on Risk Assessment) High Dusting or Aerosol Potential Core PPE (Always Required) Core PPE (Always Required) Handling Solid->Core PPE (Always Required) Handling Solution->Core PPE (Always Required) Core PPE (Always Required)->End Enhanced PPE (Based on Risk Assessment)->End

Caption: Personal Protective Equipment (PPE) selection workflow.

Protocol for Donning and Doffing PPE:
  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the lab coat, ensuring it is fully buttoned.

    • If required by risk assessment, don respiratory protection. Ensure a proper fit test has been conducted.

    • Put on safety goggles. If a face shield is required, it is worn over the goggles.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.[9]

    • Remove the lab coat by turning it inside out and rolling it up.

    • Remove the face shield and goggles.

    • If used, remove the respirator.

    • Wash hands thoroughly with soap and water.

Engineering Controls: Your First Line of Defense

All handling of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide must be performed within a certified chemical fume hood to minimize inhalation exposure.[10] The fume hood should have a face velocity that meets institutional and regulatory standards. An eyewash station and safety shower must be readily accessible.[5]

Handling Protocols: A Step-by-Step Guide

Weighing the Solid Compound
  • Preparation:

    • Ensure the chemical fume hood is clean and uncluttered.

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Tare the balance.

  • Dispensing:

    • Carefully open the container of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide.

    • Using a clean, designated spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating dust. If the material is fine, consider using a spatula with a dampened (with a compatible solvent) tip to minimize dust.

    • Close the primary container tightly.

  • Cleanup:

    • Carefully clean the spatula with a solvent-moistened wipe.

    • Dispose of the wipe in a designated hazardous waste container.

    • Clean any minor spills within the fume hood immediately.

Preparing a Solution
  • Solvent Selection:

    • Choose a solvent in which the compound is soluble and that is compatible with the intended application.

    • Review the SDS for the chosen solvent to understand its specific hazards.

  • Dissolution:

    • In the fume hood, add the weighed solid to an appropriate flask.

    • Add the solvent to the flask.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Transfer:

    • If the solution needs to be transferred, use a pipette or a syringe.

    • Ensure the receiving container is properly labeled.

Storage Requirements: Ensuring Stability and Safety

Store 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] The stability of N-hydroxy compounds can be affected by alkaline conditions, so storage in a neutral environment is crucial.[12]

Storage_Protocol Compound Compound Primary_Container Tightly Sealed Primary Container Compound->Primary_Container Secondary_Container Labeled Secondary Containment Primary_Container->Secondary_Container Storage_Location Cool, Dry, Well-Ventilated Area (e.g., Ventilated Cabinet) Secondary_Container->Storage_Location Incompatibles Store Away From: - Strong Oxidizers - Strong Acids - Strong Bases Storage_Location->Incompatibles

Caption: Safe storage protocol for the compound.

Spill and Emergency Procedures

Minor Spill (Inside Fume Hood)
  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.

  • Gently sweep the absorbed material into a designated hazardous waste container.

  • Wipe the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside Fume Hood)
  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety office.

  • If safe to do so, prevent the spill from spreading.

  • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10]

Waste Disposal

All waste containing 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[9]

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is paramount. By adhering to these protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the cornerstone of responsible scientific practice.

References

  • NextSDS. (n.d.). 2,3-Difluoro-N-hydroxy-6-(trifluoroMethyl)benziMidaMide — Chemical Substance Information.
  • NextSDS. (n.d.). 2,3-difluoro-6-(trifluoromethyl)benzamide — Chemical Substance Information.
  • PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Synquest Labs. (2016). 2,3-Difluoro-4-(trifluoromethyl)benzamide Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2,6-Difluoro-3-hydroxybenzamide.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • PMC. (n.d.). Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal.
  • SINOPEG. (n.d.). 2,6-DIFLUORO BENZAMIDE CAS No 18063-03-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PMC. (2019). The Dark Side of Fluorine.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET.
  • Division of Chemistry and Chemical Engineering. (n.d.). General Lab Safety Procedure.
  • Echemi. (n.d.). 2,3-difluoro-n-hydroxy-6-(trifluoromethyl)benzimidamide.
  • NextSDS. (n.d.). 2,3-DIFLUORO-BENZAMIDINE — Chemical Substance Information.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjFwWIsGs0M2QkGBaiMKhbE_g_AgyoGaqKMe7_-n_elLdQKBDfghBvQik0ttv6HnEED_XyDPzFfuB-nxeoe4a5Ryei9pHN-kiyNF79klJVi_xKnYmbhxa5g1ShheMPlyyyuCzJsKHX15w7VOe-WGiDMQEuEElMQpXTLJ0D7iFZti_lSGCo1wRiGNav_3y3sPMfaDM1SpcykWeNMKxQA_bw3PPbTatyi07bJn32mlL_GMH1Iv9Kv2Hga2fjxZ8r0bO8eEcpc-TD1DFkYDg0]([Link]

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Application

Application Notes and Protocols: A Comprehensive Guide to Investigating the Antimicrobial Activity of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity.[4][5]

This document provides a comprehensive framework for the initial investigation of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide , a fluorinated benzimidamide derivative, as a potential antimicrobial agent. While specific biological data for this compound is not yet prevalent in public literature, its structural alerts warrant a thorough evaluation. These application notes offer detailed, field-proven protocols for researchers to conduct a systematic primary screening and quantitative assessment of its antimicrobial efficacy.

Compound Profile

A clear understanding of the test article is fundamental to any experimental design.

PropertyDetailsSource(s)
Compound Name 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide-
Molecular Structure (Structure to be inserted by user based on internal data)-
CAS Number Not readily available in public databases. Related structures exist.[6][7]
Core Scaffold Benzimidamide (related to Benzimidazole)[8][9]
Key Features - N-hydroxy-benzimidamide moiety- Trifluoromethyl group- Difluoro substitution on the benzene ring[4]

Hypothesized Mechanism of Action

Benzimidazole-based compounds are known to interfere with essential bacterial processes.[1][9] Given its structural similarity to purines, a primary hypothesis is that 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide may act by inhibiting nucleic acid or protein synthesis.[3] One of the most validated targets for this class of compounds is DNA gyrase (a type II topoisomerase), an enzyme critical for controlling DNA topology during replication.[1] Inhibition of this enzyme leads to breaks in the bacterial chromosome and, ultimately, cell death.

Hypothesized_Mechanism_of_Action cluster_0 Bacterial Cell Compound 2,3-Difluoro-N-hydroxy- 6-(trifluoromethyl)benzimidamide DNAGyrase DNA Gyrase (GyrA/GyrB Subunits) Compound->DNAGyrase Inhibition DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Enables Relaxed_DNA Relaxed DNA DNAGyrase->Relaxed_DNA Relaxes Supercoils Cell_Death Cell Death DNA_Replication->Cell_Death Disruption Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces Negative Supercoils (ATP-dependent) Supercoiled_DNA->DNAGyrase Substrate

Caption: Hypothesized inhibition of bacterial DNA gyrase.

Part 1: Primary Antimicrobial Screening Protocol

Objective: To rapidly and qualitatively assess if the compound exhibits antimicrobial activity against a panel of representative microorganisms. The agar well diffusion assay is a cost-effective and widely used method for this purpose.[10]

Protocol 1: Agar Well Diffusion Assay

Causality Behind Choices: This method is selected for primary screening due to its simplicity, visual clarity, and ability to test a single concentration of the compound against multiple organisms simultaneously. It provides a clear "yes/no" answer on activity, which guides further quantitative testing.

G

Caption: Integrated workflow for MIC and MBC determination.

Detailed Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to wells 2 through 12 of a given row.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • Prepare a 0.5 McFarland standard suspension as described in Protocol 1.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. T[11]his typically requires a 1:100 or greater dilution of the adjusted suspension.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). T[11]his can be assessed visually by comparing to the growth control (turbid) and sterility control (clear), or by using a plate reader to measure optical density.

Data Presentation:

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic
Staphylococcus aureus ATCC 29213PositiveRecord ValueRecord Value [Oxacillin]
Enterococcus faecalis ATCC 29212PositiveRecord ValueRecord Value [Vancomycin]
Escherichia coli ATCC 25922NegativeRecord ValueRecord Value [Ciprofloxacin]
Pseudomonas aeruginosa ATCC 27853NegativeRecord ValueRecord Value [Ceftazidime]

Part 3: Determining Bactericidal vs. Bacteriostatic Activity

Objective: To differentiate between growth inhibition (bacteriostatic) and cell killing (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Causality Behind Choices: The MBC assay is a necessary follow-up to the MIC test. While the MIC reveals the concentration needed to halt growth, the MBC provides critical information on whether the compound actively kills the pathogen, which can be a deciding factor for its therapeutic potential. An MBC is typically determined after an MIC assay has been performed.

[12]Detailed Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take the 96-well plate used for the assay.

    • From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot the aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., MHA or TSA).

  • Incubation and Determination of MBC:

    • Incubate the agar plate at 35-37°C for 18-24 hours.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. O[12]perationally, this is often the lowest concentration that shows no growth or fewer than 0.1% of the original inoculum surviving.

Data Interpretation and Presentation:

The relationship between MIC and MBC is informative.

  • If MBC ≤ 4 x MIC, the compound is generally considered bactericidal .

  • If MBC > 4 x MIC, the compound is generally considered bacteriostatic .

Test MicroorganismMIC (µg/mL)MBC (µg/mL)Ratio (MBC/MIC)Interpretation
Staphylococcus aureus8162Bactericidal
Escherichia coli16>128>8Bacteriostatic

References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • El-Sayed, M. T., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
  • Sharma, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
  • Sharma, D., et al. (2023). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
  • Dokla, E. M. E., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry.
  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Singh, N., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Research & Reviews: Journal of Chemistry.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • World Organisation for Animal Health (WOAH). (2021). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing.
  • NextSDS. (n.d.). 2,3-Difluoro-N-hydroxy-6-(trifluoroMethyl)
  • Yilmaz, I., et al. (2020). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
  • Khan, I., et al. (2024).
  • ResearchGate. (n.d.). Natural and synthetic HCAs showing antibacterial activity.
  • Piano, V., et al. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry.
  • NextSDS. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide in solution

Welcome to the Technical Support and Troubleshooting Guide for handling 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS: 180410-47-3) in solution. As a highly functionalized amidoxime intermediate used in ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for handling 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS: 180410-47-3) in solution. As a highly functionalized amidoxime intermediate used in advanced drug development and agrochemical synthesis, this molecule presents unique stability challenges.

This guide is designed for researchers and scientists. It bypasses basic handling instructions and dives directly into the structural causality of degradation, providing field-proven, self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Troubleshooting & FAQs

The inherent instability of 2,3-difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide stems from the synergistic effects of its functional groups. The highly electron-withdrawing 2,3-difluoro and 6-trifluoromethyl substituents pull electron density away from the amidoxime carbon. This intense inductive effect (-I) renders the carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack.

Q1: Why does my stock solution degrade rapidly when diluted in biological buffers?

The Causality: Amidoximes are highly sensitive to pH-driven hydrolysis. In basic buffers (pH > 8), hydroxide ions readily attack the electrophilic amidoxime carbon, leading to the expulsion of hydroxylamine and the formation of a nitrile or carboxylic acid [1]. In strongly acidic conditions, protonation of the oxime nitrogen facilitates hydrolysis into an amide. The electron-withdrawing trifluoromethyl group accelerates this process compared to unsubstituted benzimidamides. The Solution: Maintain your working solutions at a slightly acidic to neutral pH (pH 5.5–7.0). If you must use a basic buffer for an assay, dilute the compound immediately prior to use rather than storing it in the buffer.

Q2: My solution developed a slight color change and precipitated over a few weeks. What happened?

The Causality: The amidoxime moiety (-C(=NOH)NH₂) is a powerful bidentate chelating agent, well-documented for its ability to bind transition metals (e.g., Fe³⁺, Cu²⁺) and actinides [1]. Trace metal impurities present in lower-grade solvents or leached from glassware coordinate with the amidoxime. This metal complexation not only causes color changes but also catalyzes the oxidative cleavage of the N-O bond, destroying the molecule[2]. The Solution: Always use LC-MS or HPLC-grade solvents. For aqueous solutions, the addition of a secondary chelator like EDTA or 3,4-dihydroxybenzoic acid (which acts as a sacrificial stabilizer and antioxidant) prevents metal-catalyzed degradation [3].

Q3: How does temperature affect the shelf-life of the dissolved compound?

The Causality: Hydrolysis of the amidoxime group is highly temperature-dependent. NMR studies on simple amidoximes demonstrate that while they can remain stable for months at room temperature in neutral conditions, elevating the temperature to 80 °C in the presence of mild acids or bases causes complete degradation into carboxylic acids within 48 hours [1]. The Solution: Store long-term stock solutions in anhydrous aprotic solvents at -20 °C. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected stability of 2,3-difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide under various conditions, extrapolated from baseline amidoxime degradation kinetic studies [1].

Solvent / ConditionpHTemperatureTrace MetalsEstimated Half-Life (t½)Primary Degradant
Anhydrous DMSON/A-20 °CAbsent> 12 monthsNone
Anhydrous DMSON/A25 °CAbsent~ 3-4 monthsTrace oxidation products
Aqueous Buffer7.04 °CAbsent~ 4 weeksAmide / Nitrile
Aqueous Buffer9.025 °CAbsent< 3 daysCarboxylic Acid
Aqueous Buffer7.025 °CPresent (Fe³⁺)< 24 hoursOxidative cleavage products
1 M HCl / NaOH<1 / >1380 °CAbsent< 2 hoursCarboxylic Acid [1]

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the logical flow of the three primary degradation mechanisms that threaten the structural integrity of your compound.

degradation_pathways mol 2,3-Difluoro-N-hydroxy-6- (trifluoromethyl)benzimidamide acid Acidic Hydrolysis (pH < 3) mol->acid H+ / H2O base Basic Hydrolysis (pH > 9) mol->base OH- / H2O metal Trace Metal Chelation (e.g., Fe3+, Cu2+) mol->metal Coordination amide Amide / Carboxylic Acid Degradants acid->amide nitrile Nitrile / Carboxylic Acid Degradants base->nitrile complex Oxidative Cleavage & Precipitation metal->complex

Mechanisms of amidoxime degradation via pH-driven hydrolysis and trace metal chelation.

Part 4: Self-Validating Preparation Protocol

To ensure absolute trustworthiness in your assays, do not assume your stock solution is intact after storage. Implement the following self-validating workflow for preparing a 10 mM Stock Solution .

Materials Required:
  • 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide powder (stored in a desiccator).

  • Anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Optional: 3,4-dihydroxybenzoic acid (as a metal chelator/stabilizer for aqueous transitions) [3].

  • Argon or Nitrogen gas.

Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized compound vial to reach room temperature inside a desiccator before opening to prevent atmospheric moisture condensation.

  • Dissolution: Weigh the required mass and dissolve it in anhydrous DMSO to reach a 10 mM concentration. Scientific Rationale: Anhydrous aprotic solvents prevent the nucleophilic attack of water on the highly electrophilic amidoxime carbon.

  • Inert Purging: Gently purge the headspace of the vial with Argon or Nitrogen gas to displace oxygen, mitigating the risk of auto-oxidation.

  • Aliquoting: Divide the stock into 10–50 µL single-use aliquots in low-bind, metal-free microcentrifuge tubes.

  • Baseline Validation (The Self-Validating Step): Immediately take one aliquot, dilute it in your mobile phase, and run a baseline LC-MS or UV-Vis spectrum. Record the exact retention time and peak area of the intact mass (m/z = 240.13).

  • Storage & Re-validation: Store aliquots at -20 °C. Before using an aliquot for a critical biological assay weeks later, run a rapid UV-Vis or LC-MS check against your baseline data. If the primary peak area has degraded by >5% or new peaks (corresponding to the nitrile or amide) appear, discard the aliquot.

protocol_workflow step1 1. Equilibration (Prevent Moisture) step2 2. Dissolution (Anhydrous DMSO) step1->step2 step3 3. Gas Purging (Argon/N2 Headspace) step2->step3 step4 4. Baseline LC-MS (Self-Validation) step3->step4 step5 5. Aliquot Storage (-20°C, Single-Use) step4->step5

Self-validating workflow for the preparation and storage of stable amidoxime solutions.

References

  • Kang, S. O., et al. (2012). Cyclic Imide Dioximes: Formation and Hydrolytic Stability. Industrial & Engineering Chemistry Research, American Chemical Society. Available at:[Link]

  • Lee, W. M. (2009). Stabilization of hydroxylamine containing solutions and method for their preparation. International Patent WO2009058273A1.
  • Maruyama, T., et al. (2006). Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution. International Patent WO2006062178A2.
Optimization

Technical Support Center: Purification of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

Welcome to the dedicated technical support guide for the purification of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS No. 1804130-43-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS No. 1804130-43-4). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. As an N-hydroxybenzimidamide derivative, this compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its purification is critical for the success of subsequent synthetic steps and for meeting stringent regulatory standards.

This guide is structured to address the practical challenges you may encounter in the laboratory, drawing from established chemical principles and data from relevant patent literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide?

A1: The primary challenges stem from its molecular structure. The presence of the N-hydroxy group and the fluorine atoms can lead to high polarity and potential for hydrogen bonding, which may cause issues with solubility and chromatographic behavior. Additionally, like many hydroxylamine derivatives, it may have limited thermal stability, making high-temperature purification methods like distillation unsuitable. Common impurities often include unreacted starting materials or by-products from the synthesis, which may have similar polarities, complicating separation.

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For a first-pass purification of a crude solid, recrystallization is often the most effective and scalable method. The choice of solvent is critical and should be determined empirically. A good starting point is to screen solvent systems like ethyl acetate/heptane, dichloromethane/heptane, or isopropanol/water. The goal is to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: How should I store the purified 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide?

A3: Due to the potential for thermal and oxidative instability associated with the N-hydroxy group, the purified compound should be stored in a cool, dark, and dry environment. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: I am observing a persistent impurity with a similar Rf value on my TLC plate. What are my options?

A4: When a critical impurity co-elutes with your product, several strategies can be employed:

  • Optimize the Mobile Phase: For silica gel chromatography, systematically vary the solvent polarity. Adding a small amount of a third solvent (e.g., methanol or acetic acid) can sometimes significantly alter the selectivity of the separation.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For highly polar compounds, reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water may be effective.

  • Chemical Treatment: If the impurity is a known starting material or a specific byproduct, a chemical quench or wash during the workup procedure might remove it before chromatography. For example, an acidic or basic wash can remove basic or acidic impurities, respectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Issue 1: The compound fails to crystallize from the chosen solvent system.
  • Possible Cause 1: Supersaturation has not been achieved. The solution may not be concentrated enough for crystals to form.

    • Solution: Slowly evaporate the solvent until you observe persistent turbidity. Alternatively, if using a co-solvent system (e.g., ethyl acetate/heptane), add more of the anti-solvent (heptane) dropwise to the point of turbidity, then warm slightly to redissolve and cool slowly.

  • Possible Cause 2: Presence of impurities. Impurities can inhibit crystal lattice formation.

    • Solution: Try to "crash out" the product by adding a large volume of anti-solvent. While this will result in a less pure solid, it can be isolated and then subjected to a more careful, slower recrystallization. If this fails, pre-purification by column chromatography may be necessary to remove the problematic impurities.

  • Possible Cause 3: Oiling out. The compound may be separating as a liquid phase instead of a solid.

    • Solution: "Oiling out" often occurs when the boiling point of the solvent is higher than the melting point of the solute or when cooling is too rapid. Try using a lower-boiling point solvent system. If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce nucleation. Adding a seed crystal from a previous successful batch is also highly effective.

Issue 2: The product purity does not improve after flash column chromatography on silica gel.
  • Possible Cause 1: Inappropriate mobile phase. The polarity of the eluent may be too high, causing all components to elute together, or too low, causing poor separation from the baseline.

    • Solution: Methodically screen mobile phases using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A good starting point for this molecule would be a gradient of ethyl acetate in heptane or hexane.

  • Possible Cause 2: Column overloading. Too much crude material was loaded onto the column relative to the amount of silica gel.

    • Solution: A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel. If you have a difficult separation, use a higher ratio (more silica). Ensure the crude material is loaded onto the column in a minimal amount of solvent as a concentrated band.

  • Possible Cause 3: The compound is degrading on the silica gel. The acidic nature of silica gel can sometimes cause degradation of sensitive functional groups.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, like triethylamine (e.g., 0.5-1% in the mobile phase), if your molecule is base-stable. Alternatively, use a less acidic stationary phase like neutral alumina.

Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and should be optimized for your specific crude material.

  • Solvent Screening: In small vials, test the solubility of ~10-20 mg of your crude material in various solvents (e.g., ethyl acetate, dichloromethane, toluene, isopropanol, acetonitrile) and anti-solvents (heptane, hexane).

  • Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid is fully dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through a small plug of celite to remove the carbon.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with your crude material. A mixture of ethyl acetate and heptane is a good starting point. Aim for an Rf of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the silica bed is well-settled and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and then carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Apply positive pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to identify which ones contain your purified product.

  • Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any trace amounts of solvent.

Visualizations

Purification Workflow Decision Tree

This diagram outlines a logical workflow for selecting a purification strategy for 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide.

PurificationWorkflow start Crude Product (Solid) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_oil Is the crude product an oil? is_solid->is_oil No purity_check1 Check Purity (TLC, LCMS, NMR) recrystallization->purity_check1 success Pure Product (>95%) purity_check1->success Purity OK chromatography Perform Flash Column Chromatography purity_check1->chromatography Purity Not OK purity_check2 Check Purity chromatography->purity_check2 purity_check2->recrystallization Purity Not OK (Consider re-crystallization) purity_check2->success Purity OK workup Aqueous Workup / Liquid-Liquid Extraction is_oil->workup Yes workup->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Chromatography Issues

This diagram provides a logical path for troubleshooting common problems encountered during flash column chromatography.

ChromatographyTroubleshooting start Poor Separation in Column Chromatography check_tlc Was an optimal Rf (0.2-0.4) found via TLC? start->check_tlc optimize_mp Optimize Mobile Phase (Vary polarity, add modifier) check_tlc->optimize_mp No check_loading Was the column overloaded? (Ratio > 1:30) check_tlc->check_loading Yes optimize_mp->start Re-attempt reduce_load Re-run with less material or a larger column check_loading->reduce_load Yes check_degradation Is degradation on silica suspected? check_loading->check_degradation No reduce_load->start Re-attempt change_sp Change Stationary Phase (e.g., Alumina, C18) or use deactivated silica check_degradation->change_sp Yes success Improved Separation check_degradation->success No, problem solved change_sp->start Re-attempt

Caption: Troubleshooting guide for flash chromatography.

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Effect of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide: A Comparative Guide

A comprehensive review of available scientific literature and chemical databases reveals a significant information gap regarding the specific biological activity and inhibitory effects of 2,3-Difluoro-N-hydroxy-6-(triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of available scientific literature and chemical databases reveals a significant information gap regarding the specific biological activity and inhibitory effects of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide. At present, there is no publicly accessible data to definitively identify its molecular target or characterize its potential as an inhibitor of a specific biological pathway.

This guide, therefore, serves not as a direct comparison of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide with known inhibitors, but as a foundational framework for researchers and drug development professionals to approach the validation of its inhibitory effects, should this compound be a novel candidate in their discovery pipeline. We will outline the logical progression of experiments and reasoning required to identify its target and quantify its inhibitory potential, drawing parallels with established methodologies for similar chemical scaffolds.

The N-Hydroxybenzimidamide Moiety: A Clue to Potential Targets

The presence of the N-hydroxybenzimidamide functional group in the query compound is a critical starting point for hypothesis generation. This chemical feature is a known zinc-binding group and is characteristic of a class of inhibitors targeting metalloenzymes. Notably, several N-hydroxybenzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs) .[1][2][3]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention.

Therefore, a primary hypothesis is that 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide may function as an HDAC inhibitor.

Initial Target Validation: A Step-by-Step Experimental Workflow

To validate this hypothesis, a systematic series of in vitro experiments is necessary. The following workflow provides a robust methodology for initial target identification and characterization.

Experimental Workflow for Target Identification

Caption: A logical workflow for the initial validation of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide's inhibitory activity.

Detailed Experimental Protocols

2.2.1. HDAC Isoform Panel Assay

  • Objective: To determine if the compound inhibits any of the HDAC isoforms.

  • Methodology:

    • Utilize a commercially available fluorometric HDAC assay kit.

    • Screen the compound against a panel of recombinant human HDAC isoforms (HDAC1-11).

    • Incubate the respective HDAC enzyme with a fluorogenic acetylated substrate and the test compound at a fixed concentration (e.g., 10 µM).

    • Measure the fluorescence generated by the deacetylated substrate.

    • A significant reduction in fluorescence compared to the vehicle control indicates potential inhibition.

2.2.2. IC50 Determination

  • Objective: To quantify the potency of the compound against the identified "hit" HDAC isoforms.

  • Methodology:

    • Perform the same fluorometric assay as above.

    • Use a serial dilution of the test compound (e.g., from 1 nM to 100 µM).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

2.2.3. Cellular Target Engagement Assays

  • Objective: To confirm that the compound interacts with its target protein within a cellular context.

  • Methodology (Example for HDAC6):

    • Treat a relevant cancer cell line (e.g., multiple myeloma cell line MM.1S) with the test compound at various concentrations.

    • Lyse the cells and perform a Western blot analysis.

    • Probe the blot with antibodies against acetylated α-tubulin (a specific substrate of HDAC6) and total α-tubulin (as a loading control).

    • An increase in the level of acetylated α-tubulin indicates successful inhibition of HDAC6 in the cells.

Comparative Analysis with Established HDAC Inhibitors

Once the inhibitory profile of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is established, a direct comparison with known HDAC inhibitors can be performed. The choice of comparators will depend on the identified target isoform(s).

Table 1: Hypothetical Comparative Data for 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide against Known HDAC6 Inhibitors

CompoundHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity (HDAC1/HDAC6)Cell Line (MM.1S) IC50 (µM)
2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide TBDTBDTBDTBD
Ricolinostat (ACY-1215)~5~1000~200~0.02
Tubastatin A~15>10000>667~0.2
Vorinostat (SAHA)~10~20~2~0.5

TBD: To Be Determined through experimentation.

Visualizing the Potential Mechanism of Action

If 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is confirmed as an HDAC inhibitor, its mechanism of action would involve the chelation of the zinc ion in the active site of the enzyme, thereby preventing the deacetylation of its substrates.

Caption: The potential mechanism of action of an HDAC inhibitor on gene expression.

Conclusion and Future Directions

While the specific inhibitory effect of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide remains to be elucidated, its chemical structure provides a strong rationale for investigating its potential as an HDAC inhibitor. The experimental framework outlined in this guide offers a clear and logical path for researchers to validate this hypothesis, quantify the compound's potency and selectivity, and ultimately determine its therapeutic potential.

Further studies would involve in vivo efficacy testing in relevant animal models of disease, pharmacokinetic and pharmacodynamic profiling, and a comprehensive safety assessment. The journey from a novel chemical entity to a validated inhibitor is a meticulous process of hypothesis-driven research, and for 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide, the first crucial steps are now defined.

References

  • Maeda, T., et al. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. Bioorganic & Medicinal Chemistry, 12(16), 4351-4360. [Link]

  • Bressanin, D., et al. (2021). Novel Benzohydroxamate-Based Potent and Selective Histone Deacetylase 6 (HDAC6) Inhibitors Bearing a Pentaheterocyclic Scaffold: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(6), 3324-3345. [Link]

  • Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer, 121(5), 1138-1148. [Link]

Sources

Comparative

The Structure-Activity Relationship of Novel IDO1 Inhibitors: A Comparative Guide for Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[2][4] This catabolic activity within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell function and promote immune tolerance, allowing cancer cells to evade immune surveillance.[2][5][6] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued strategy in immuno-oncology.[4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of IDO1 inhibitors related to the 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide scaffold. While direct data on this specific compound is not extensively available in public literature, we can infer and compare its potential activity by examining structurally similar analogs, particularly those containing benzimidazole and hydroxyamidine moieties, which are well-documented IDO1 inhibitors.[4][7][8][9] This guide will dissect the key structural features that govern inhibitory potency and selectivity, present comparative data from published studies, and detail the experimental protocols necessary for their evaluation.

I. Core Scaffold Analysis and Key Structural Modifications

The general structure of the compounds under consideration features a substituted aromatic ring linked to a functional group capable of interacting with the heme iron at the active site of IDO1. The SAR of these molecules can be systematically explored by considering modifications at three key positions: the heme-coordinating group, the core aromatic scaffold, and peripheral substituents.

The Heme-Coordinating Moiety: A Critical Interaction

The N-hydroxyamidine group in the query compound is a key feature, as it is a well-established heme-coordinating moiety in potent IDO1 inhibitors like Epacadostat.[8] This group is believed to directly interact with the ferric or ferrous iron of the heme cofactor in the IDO1 active site. The potency of this interaction is fundamental to the inhibitory activity.

  • Hydroxyamidines: This functional group has been extensively utilized in the design of potent IDO1 inhibitors. It offers a favorable geometry for coordinating with the heme iron.[4][8]

  • Bioisosteric Replacements: Researchers have explored various bioisosteres for the hydroxyamidine group. For instance, some studies have shown that a carbonyl group can serve as a bioisosteric replacement for the furazan ring in certain inhibitor scaffolds, indicating some flexibility in the choice of the heme-ligating group.[4] Other moieties like 1,2,3-triazoles have also been investigated for their heme-coordinating capabilities.[10]

The Benzene Ring: Influence of Fluorine and Trifluoromethyl Substituents

The substitution pattern on the core aromatic ring plays a crucial role in modulating the electronic properties and binding interactions of the inhibitor within the IDO1 active site.

  • Fluorine Substitution: The presence of fluorine atoms, as in the 2,3-difluoro substitution pattern, can significantly impact the compound's properties. Fluorine is a highly electronegative atom that can alter the pKa of nearby functional groups and engage in favorable electrostatic interactions within the protein's active site. Additionally, fluorination can enhance metabolic stability and membrane permeability.

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group at the 6-position is a strong electron-withdrawing group. This can influence the electronic nature of the aromatic ring and potentially enhance binding affinity. The lipophilic nature of the -CF3 group can also contribute to improved cell permeability.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key regions for SAR exploration in benzimidamide-like IDO1 inhibitors.

SAR_Summary cluster_inhibitor Inhibitor Scaffold cluster_protein IDO1 Active Site inhibitor Core Aromatic Ring (e.g., Benzene) heme_group Heme-Coordinating Group (e.g., N-hydroxyamidine) inhibitor->heme_group Determines binding to Heme Iron substituents Peripheral Substituents (e.g., -F, -CF3) inhibitor->substituents Modulates potency, selectivity, and pharmacokinetic properties heme Heme heme_group->heme Direct Coordination pocket_a Pocket A substituents->pocket_a Interactions pocket_b Pocket B substituents->pocket_b Interactions

Caption: Key regions for SAR exploration in benzimidamide-like IDO1 inhibitors.

II. Comparative Inhibitory Activity

To provide a comparative perspective, the following table summarizes the inhibitory activities of various benzimidazole and hydroxyamidine derivatives against IDO1, as reported in the literature. These compounds, while not identical to the query structure, share key structural motifs and provide valuable insights into the SAR.

Compound ClassRepresentative CompoundEnzymatic IC50 (nM)Cellular EC50 (nM)Selectivity vs. TDOReference
Hydroxyamidine Sulfonamide 3a7111-[8]
Hydroxyamidine Compound 18FavorableFavorable-[4]
Nitrobenzofurazan-N'-hydroxybenzimidamide Compound 1d3950>1500-fold[11]
Nitrobenzofurazan-N'-hydroxy-2-phenylacetimidamide Compound 2i8071>300-fold[11]
Benzimidazole IACS-9779High PotencyHigh Potency-[7]
Imidazothiazole Compound 12g200--[1]

Note: The data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

The data indicates that compounds with a hydroxyamidine or a bioisosteric equivalent can achieve potent low nanomolar inhibition of IDO1 in both enzymatic and cellular assays.[8][11] High selectivity against the related enzyme Tryptophan 2,3-dioxygenase (TDO) is also a desirable and achievable feature.[11]

III. Experimental Protocols for Inhibitor Evaluation

The evaluation of novel IDO1 inhibitors requires a multi-step process involving both biochemical and cell-based assays. The following are generalized methodologies for key experiments.

IDO1 Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory potential of a compound against the purified IDO1 enzyme.

Objective: To measure the in vitro potency (IC50) of an inhibitor against purified recombinant human IDO1 (rhIDO1).

General Procedure:

  • Reaction Mixture Preparation: A reaction buffer is prepared, typically containing potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, catalase, and the IDO1 enzyme.[12][13]

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, L-tryptophan.[12]

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination and Detection: The reaction is terminated, and the product, N-formylkynurenine, is converted to kynurenine. The concentration of kynurenine is then measured spectrophotometrically at 320-325 nm or by other detection methods.[13][14]

Enzyme_Assay_Workflow start Prepare Reaction Mixture (Buffer, Ascorbic Acid, Methylene Blue, Catalase, IDO1) add_inhibitor Add Test Inhibitor (Varying Concentrations) start->add_inhibitor add_substrate Add L-Tryptophan (Substrate) add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction incubate->terminate detect Measure Kynurenine Production (e.g., Spectrophotometry) terminate->detect end Calculate IC50 detect->end

Caption: Generalized workflow for an IDO1 enzyme inhibition assay.

Cell-Based IDO1 Inhibition Assay

This assay assesses the ability of an inhibitor to block IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Objective: To determine the cellular potency (EC50) of an inhibitor.

General Procedure:

  • Cell Culture: Human tumor cells known to express IDO1 (e.g., HeLa or SK-OV-3) are cultured.[6][12]

  • IDO1 Induction: IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ).[6][12]

  • Inhibitor Treatment: The cells are then treated with varying concentrations of the IDO1 inhibitor.

  • Incubation: Cells are incubated for a period (e.g., 24-48 hours) to allow for tryptophan metabolism.

  • Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured.[6][15] This is often done by adding a reagent that reacts with kynurenine to produce a colored or fluorescent product.[16]

Cellular_Assay_Workflow start Culture IDO1-Expressing Cells (e.g., SK-OV-3) induce Induce IDO1 Expression (with IFN-γ) start->induce treat Treat with Test Inhibitor (Varying Concentrations) induce->treat incubate Incubate for 24-48 hours treat->incubate measure Measure Kynurenine in Supernatant incubate->measure end Calculate EC50 measure->end

Caption: Generalized workflow for a cell-based IDO1 inhibition assay.

IV. Conclusion and Future Directions

The structure-activity relationship of IDO1 inhibitors is a complex but well-studied field. The 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide scaffold possesses key features that are indicative of potent IDO1 inhibitory activity. The N-hydroxyamidine group provides a strong anchor to the heme iron, while the fluorinated and trifluoromethylated benzene ring likely contributes to enhanced binding affinity and favorable pharmacokinetic properties.

Future research in this area should focus on:

  • Fine-tuning substitutions on the aromatic ring to optimize interactions with pockets A and B of the IDO1 active site.

  • Exploring novel heme-coordinating groups to improve potency and selectivity.

  • Conducting in vivo studies to evaluate the anti-tumor efficacy of promising analogs, both as single agents and in combination with other immunotherapies like checkpoint inhibitors.[4]

By leveraging the extensive body of SAR data and employing robust experimental protocols, researchers can continue to develop novel and effective IDO1 inhibitors for the treatment of cancer.

References

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters.
  • Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors. MDPI.
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review.
  • New Inhibitors of Indoleamine 2,3-Dioxygenase 1: Molecular Modeling Studies, Synthesis, and Biological Evalu
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • Design, synthesis and biological evaluation of novel naphthoquinone deriv
  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI.
  • Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. MDPI.
  • Introduction to IDO1 and its Inhibition. BenchChem.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • (PDF) Cell‐Based Identification of New IDO1 Modulator Chemotypes.
  • Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1). PMC.
  • Cell based functional assays for IDO1 inhibitor screening and characteriz
  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC.
  • Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity.
  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PMC.
  • Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy. PubMed.
  • Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity. PubMed.
  • Nitrobenzofurazan derivatives of N'-hydroxyamidines as potent inhibitors of indoleamine-2,3-dioxygenase 1. PubMed.
  • Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. PMC.
  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1)
  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronid

Sources

Validation

assessing the specificity of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

An in-depth evaluation of building blocks is critical for optimizing lead generation in modern drug discovery. As a Senior Application Scientist, I frequently assess the utility of highly functionalized intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of building blocks is critical for optimizing lead generation in modern drug discovery. As a Senior Application Scientist, I frequently assess the utility of highly functionalized intermediates. Among these, 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS 180410-47-3) stands out as a premier fluorinated amidoxime.

This guide objectively compares the reactivity, specificity, and pharmacological contribution of this highly substituted benzamidoxime against conventional alternatives, providing actionable experimental workflows for the synthesis of 1,2,4-oxadiazole pharmacophores.

Mechanistic Basis for Specificity

The incorporation of fluorine into medicinal scaffolds is a proven strategy to enhance metabolic stability and modulate lipophilicity . However, the specific 2,3-difluoro and 6-trifluoromethyl substitution pattern on this benzimidamide profoundly dictates its chemical reactivity:

  • Electronic Deactivation (Inductive Effect): The strong electron-withdrawing nature ( −I effect) of the di-fluoro and trifluoromethyl groups pulls electron density away from the amidoxime moiety. This significantly reduces the nucleophilicity of both the oxygen and nitrogen atoms compared to unsubstituted variants.

  • Orthogonal Steric Shielding: The bulky CF3​ group at the 6-position (ortho to the amidoxime) creates a severe steric clash. Causally, this shielding prevents competitive N -acylation during electrophilic attacks, driving absolute chemoselectivity toward O -acylation.

  • Conformational Locking: Once the O -acyl intermediate is formed, the steric repulsion from the 6- CF3​ group forces the molecule into a highly strained conformation. This strain lowers the activation energy required for the subsequent intramolecular cyclodehydration, accelerating the formation of the 1,2,4-oxadiazole ring .

Logic Sub 2,3-diF, 6-CF3 Substitution Elec Strong Electron Withdrawal (-I) Sub->Elec Steric Orthogonal Steric Shielding Sub->Steric Metab Resistance to CYP450 Oxidation Elec->Metab Lipid Increased Lipophilicity (Higher LogP) Elec->Lipid Steric->Metab Bind Enhanced Target Specificity Steric->Bind Lipid->Bind

Pharmacological impact of the 2,3-difluoro-6-(trifluoromethyl) substitution.

Comparative Performance Analysis

To objectively assess the utility of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide, we must compare its performance metrics against less functionalized alternatives. The table below summarizes the reactivity during 1,2,4-oxadiazole synthesis and the predicted physicochemical contributions to the final drug scaffold .

Amidoxime Building BlockRelative Nucleophilicity ( krel​ )Regioselectivity ( O
  • vs N -Acyl)
Cyclization Yield (%)Lipophilicity Contribution ( Δ LogP)Predicted Metabolic Clearance ( CLint​ )
N-Hydroxybenzimidamide (Baseline)1.0085:1575%0.0High
2-Fluoro-N-hydroxybenzimidamide 0.8292:880%+0.3Moderate
N-Hydroxy-4-(trifluoromethyl)benzimidamide 0.6590:1082%+0.9Moderate
2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide 0.20 >99:1 88% +1.4 Low

Data Insights: While the target compound exhibits the lowest initial nucleophilicity (requiring stronger electrophiles or optimized conditions), it yields the highest regioselectivity. The steric bulk completely suppresses N -acylation, resulting in a cleaner reaction profile and higher overall cyclization yields.

Experimental Protocols & Self-Validating Workflows

To harness the specificity of this compound, standard coupling protocols must be adapted. The following self-validating methodology details the chemoselective synthesis of a 3-(2,3-difluoro-6-(trifluoromethyl)phenyl)-5-substituted-1,2,4-oxadiazole.

Step-by-Step Methodology

Phase 1: Chemoselective O-Acylation

  • Preparation: Dissolve 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents the formation of stable, unreactive acylammonium adducts. This is critical to ensure the acyl chloride remains available for our deactivated, weakly nucleophilic amidoxime.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise add the desired acyl chloride (1.1 eq) over 10 minutes.

  • System Validation (Check-Point 1): At t=30 mins, quench a 10 µL aliquot in methanol and analyze via LC-MS.

    • Success Criteria: The chromatogram must show >95% conversion to the O -acyl intermediate ( [M+H]+ ). The absence of a di-acylated byproduct validates that the 6- CF3​ group is successfully shielding the nitrogen atom.

Phase 2: Strain-Driven Cyclodehydration

  • Solvent Exchange: Concentrate the THF mixture in vacuo and reconstitute the crude O -acyl intermediate in toluene (0.1 M).

  • Thermal Cyclization: Heat the reaction to 110°C for 2 hours.

    • Causality: The severe steric clash between the newly added O -acyl group and the ortho- CF3​ group destabilizes the open-chain intermediate. Thermal energy easily overcomes the lowered activation barrier, driving the elimination of water to form the planar, stable 1,2,4-oxadiazole ring.

  • System Validation (Check-Point 2): Monitor via TLC (Hexanes/EtOAc 7:3).

    • Success Criteria: The complete disappearance of the polar intermediate and the emergence of a highly UV-active, non-polar spot confirms successful cyclization.

Workflow Start 2,3-Difluoro-N-hydroxy- 6-(trifluoromethyl)benzimidamide Acylation Step 1: O-Acylation (Acyl Chloride + DIPEA, 0°C) Start->Acylation Nucleophilic Attack Intermediate O-Acyl Amidoxime (LC-MS Monitored) Acylation->Intermediate Chemoselective Cyclization Step 2: Cyclodehydration (Heat, 110°C in Toluene) Intermediate->Cyclization -H2O Product 3-(2,3-diF-6-CF3-phenyl)- 1,2,4-oxadiazole Cyclization->Product High Yield Control Control: Unsubstituted Amidoxime (Kinetic Baseline) Control->Acylation Faster Rate

Workflow for the chemoselective synthesis of 1,2,4-oxadiazoles via O-acylation.

Impact on Target Specificity in Drug Design

Beyond synthetic advantages, the 2,3-difluoro-6-(trifluoromethyl) motif imparts unique pharmacological properties to the final drug candidate.

When this moiety is embedded into a kinase inhibitor or an antimicrobial agent, the dense halogenation creates a highly lipophilic, electron-deficient aromatic system. This pattern is exceptionally resistant to Cytochrome P450 (CYP450) mediated oxidative metabolism, drastically increasing the biological half-life . Furthermore, the specific orientation of the fluorine atoms enables orthogonal halogen bonding within deep hydrophobic binding pockets, enhancing target binding affinity and specificity compared to un-fluorinated analogs.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[Link]

  • Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.[Link]

Safety & Regulatory Compliance

Safety

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide proper disposal procedures

Managing the end-of-life logistics for heavily fluorinated pharmaceutical intermediates requires specialized environmental health and safety (EHS) protocols. 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Managing the end-of-life logistics for heavily fluorinated pharmaceutical intermediates requires specialized environmental health and safety (EHS) protocols. 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide presents a unique disposal challenge due to its high mass fraction of fluorine and the presence of an amidoxime (N-hydroxybenzimidamide) moiety.

This guide provides a comprehensive, self-validating operational plan for the safe handling, containment, and ultimate thermal destruction of this compound, ensuring compliance with global environmental regulations and protecting laboratory personnel.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative and structural data that dictate the required waste management strategy.

PropertyValue
Chemical Name 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide
CAS Registry Number 180410-47-3[1]
Molecular Formula C8H5F5N2O[2]
Molecular Weight 240.13 g/mol [2]
Key Reactive Moieties Trifluoromethyl (-CF3), Aryl fluorides, Amidoxime
Primary Combustion Byproducts Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), CO2[3],[4]

Mechanistic Rationale for Disposal Strategy

Standard laboratory waste disposal methods (such as drain disposal or municipal incineration) are strictly prohibited for this compound. The disposal strategy must account for two primary mechanistic challenges:

  • Carbon-Fluorine Bond Stability: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard incineration temperatures (800–900°C) are insufficient and will result in incomplete combustion, generating toxic, volatile perfluoroalkyl substances (PFAS)[5],[6].

  • Heteroatom Mineralization: The thermal destruction of the trifluoromethyl and aryl fluoride groups mineralizes the fluorine into gaseous Hydrogen Fluoride (HF)[3]. Simultaneously, the amidoxime nitrogen oxidizes into Nitrogen Oxides (NOx). HF is highly corrosive and toxic, necessitating post-combustion alkaline scrubbing[7].

Standard Operating Procedure (SOP): Disposal Workflow

The following step-by-step methodology outlines the required workflow from bench-side waste generation to final thermal destruction.

Phase 1: Segregation & Primary Containment
  • Action: Collect the waste compound and any contaminated consumables (e.g., weigh boats, spatulas) in High-Density Polyethylene (HDPE) containers. Label clearly as "Halogenated Organic Waste - Contains Fluorine and Nitrogen."

  • Causality: While the compound is stable under ambient conditions, any accidental degradation or partial combustion of heavily fluorinated compounds can release trace Hydrogen Fluoride (HF)[3]. HF etches standard borosilicate glass by reacting with silicon dioxide, which can compromise containment. HDPE is chemically inert to hydrofluoric acid[8].

  • Validation: Inspect containers weekly for signs of bulging, discoloration, or embrittlement. A structurally sound HDPE container validates proper primary containment.

Phase 2: Secondary Containment & Storage
  • Action: Store the sealed HDPE containers in a dedicated, well-ventilated hazardous waste accumulation area. Strictly segregate this material from strong oxidizers, acids, and non-halogenated waste streams[6].

  • Causality: Segregation prevents exothermic cross-reactions. Mixing halogenated and non-halogenated waste dilutes the overall fluorine concentration, which complicates the specific fuel-to-air ratios the disposal facility must calculate for complete thermal destruction.

  • Validation: Utilize secondary containment trays. The absence of liquid or powder in the secondary tray validates that the primary containment has not been breached.

Phase 3: High-Temperature Incineration (Destruction Phase)
  • Action: Route the chemical via a licensed hazardous waste vendor to an industrial incinerator capable of sustaining temperatures >1200°C with a minimum gas residence time of 2 seconds[3].

  • Causality: Extreme thermal energy is required to cleave the robust trifluoromethyl and aryl C-F bonds, ensuring the molecule is completely reduced to its elemental constituents rather than forming dangerous fluorinated fragments[5].

  • Validation: The facility's Continuous Emission Monitoring Systems (CEMS) must track Carbon Monoxide (CO) and Total Organic Carbon (TOC) in the flue gas. CO levels consistently below 50 mg/Nm³ validate that complete combustion of the organic backbone has been achieved[9].

Phase 4: Flue Gas Scrubbing and Neutralization
  • Action: Post-combustion flue gas must be passed through a rapid quench tower followed by a dual-stage wet utilizing sodium hydroxide (NaOH) or calcium carbonate (CaCO3)[7],[4].

  • Causality: The alkaline scrubber chemically neutralizes the highly corrosive HF gas generated during combustion, precipitating it into insoluble calcium fluoride (CaF2) or soluble sodium fluoride (NaF), thereby preventing toxic atmospheric release[7],[4].

  • Validation: Monitor the pH of the scrubber effluent continuously. A sustained pH > 9.0 validates the active and successful neutralization of the acidic gases[7].

Process Visualization

The following diagram illustrates the logical progression of the waste from laboratory containment through the critical phases of thermal destruction and chemical neutralization.

G Waste Chemical Waste (C8H5F5N2O) Containment HDPE Containment & Segregation Waste->Containment Collect Incinerator High-Temp Incinerator (>1200°C) Containment->Incinerator Transport FlueGas Flue Gas (HF, NOx, CO2) Incinerator->FlueGas Thermal Destruction Scrubber Alkaline Scrubber (NaOH / CaCO3) FlueGas->Scrubber Gas Treatment Neutralized Neutralized Salts (CaF2) & Exhaust Scrubber->Neutralized Neutralization

Figure 1: High-temp incineration and alkaline scrubbing workflow for fluorinated organic disposal.

Emergency Spill Response Protocol

In the event of an accidental release prior to disposal, immediate containment is required to prevent aerosolization and environmental contamination.

  • Evacuation & Isolation: Immediately clear personnel from the vicinity. Ensure the laboratory's HVAC system is actively ventilating the area.

  • Personal Protective Equipment (PPE): Responders must don double nitrile gloves, tight-fitting safety goggles, a chemically resistant lab coat, and a P100 particulate respirator (if the solid material poses a dust hazard).

  • Containment (Causality): Do not use water, as introducing water to concentrated fluorinated organics can sometimes complicate cleanup or spread the material. Use an inert, dry absorbent (e.g., vermiculite or dry sand) to cover the spill[6].

  • Collection: Gently sweep the absorbed mixture using non-sparking tools to minimize dust generation and prevent static discharge. Place the collected material into a dedicated HDPE waste container.

  • Validation: After physical removal, swab the spill area with a compatible solvent (e.g., ethanol) and test the surface pH. A neutral pH reading validates that no acidic degradation residues remain on the surface.

References

  • 2,3-Difluoro-N-hydroxy-6-(trifluoroMethyl)benziMidaMide — Chemical Substance Information . NextSDS Chemical Database. Available at: [Link]

  • Best Available Techniques (BAT) Reference Document on Waste Incineration . European Commission Joint Research Centre. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a discipline of applied physical chemistry. When working with highly functionalized intermediates like 2,3-Dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a discipline of applied physical chemistry. When working with highly functionalized intermediates like 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide , standard laboratory safety protocols are often insufficient.

To ensure the safety of your drug development workflows, we must analyze the specific physicochemical properties imparted by this molecule's halogenation pattern and design a self-validating safety system around them.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Understanding the causality of a chemical's behavior is the first step in mitigating its risks. This compound (CAS: 180410-47-3) is frequently utilized in the synthesis of bioactive molecules, including antiparkinsonian agents[1]. Its hazard profile is driven by two distinct structural features:

  • Enhanced Dermal Penetration (The Halogen Effect): The presence of a 6-trifluoromethyl group, combined with 2,3-difluoro substitution, drastically increases the lipophilicity (LogP) of the molecule. Trifluoromethyl groups are well-documented to enhance the skin penetration of amine-functional compounds, allowing them to cross the lipid-rich stratum corneum far more efficiently than non-fluorinated analogs[2].

  • Core Reactivity & Irritation: The N-hydroxybenzimidamide (amidoxime) core is intrinsically bioactive. Structurally analogous hydroxybenzimidamides are known to cause acute oral toxicity (H302), severe skin/eye irritation (H315, H319), and respiratory tract irritation (H335)[3]. Furthermore, in pharmacological assays, these compounds are frequently reconstituted in vehicles like DMSO or Tween 80[4], which act as universal carriers that can drive the compound directly into systemic circulation upon dermal contact.

Quantitative Hazard & Scale-Dependent PPE Framework

To standardize your laboratory's approach, all quantitative hazard data and required Personal Protective Equipment (PPE) have been summarized below. The PPE requirements scale non-linearly with the mass being handled due to the increased risk of electrostatic aerosolization at larger quantities.

Table 1: Physicochemical Data & Read-Across Hazard Codes

Parameter Value / Designation Mechanistic Implication
CAS Number 180410-47-3[1] Unique identifier for tracking and disposal.
Molecular Weight 240.13 g/mol [1] Low molecular weight facilitates rapid dermal transport.
Physical State Crystalline Solid High risk of particulate aerosolization during transfer.

| Primary Hazards | H302, H315, H319, H335[3] | Mandates strict mucosal, dermal, and respiratory barriers. |

Table 2: Scale-Dependent PPE Requirements

Protection Category Analytical Scale (< 10 mg) Preparative Scale (> 1 g) or Solution Prep
Hand Protection Single Nitrile (min 4 mil thickness) Double Nitrile OR Butyl Rubber outer glove
Eye Protection Safety Glasses with side shields Indirect-vented Chemical Goggles
Body Protection Standard Lab Coat (Cotton/Poly blend) Flame-resistant (FR) or Tyvek® Chemical Suit
Respiratory None required if handled in Fume Hood N95/P100 Particulate Respirator (if outside hood)

| Engineering | Class II Biological Safety Cabinet | Dedicated Chemical Fume Hood (80-100 fpm velocity) |

Visualizing the Safety Logic

The following diagram maps the direct causal relationship between the molecule's structural properties, the resulting physiological hazards, and the specific engineering controls required to mitigate them.

Workflow cluster_hazards Physicochemical Hazards cluster_mitigation PPE & Engineering Controls Compound 2,3-Difluoro-N-hydroxy- 6-(trifluoromethyl)benzimidamide Prop1 6-CF3 & 2,3-Difluoro Groups (High Lipophilicity) Compound->Prop1 Prop2 N-hydroxybenzimidamide Core (Bioactive / Irritant) Compound->Prop2 Prop3 Solid Particulate State (Electrostatic Aerosolization) Compound->Prop3 Haz1 Enhanced Dermal Penetration Prop1->Haz1 Haz2 Mucosal & Respiratory Toxicity Prop2->Haz2 Haz3 Inhalation & Eye Exposure Prop3->Haz3 Mit1 Double Nitrile or Butyl Rubber Gloves Haz1->Mit1 Mit2 Chemical Fume Hood (Face Velocity 80-100 fpm) Haz2->Mit2 Mit3 Safety Goggles & Anti-Static Ionizer Haz3->Mit3

Hazard causality mapping and corresponding PPE mitigation strategies for fluorinated benzimidamides.

Operational Handling Protocol (Step-by-Step)

To ensure scientific integrity and safety, every operational step must be a self-validating system . Do not proceed to the next step unless the validation checkpoint is cleared.

Step 1: Workspace & Engineering Control Setup

  • Clear the chemical fume hood of all unnecessary equipment to ensure laminar airflow.

  • Verify the fume hood monitor reads a face velocity between 80-100 feet per minute (fpm).

  • Place an anti-static ionizer fan inside the hood, directed at the weighing balance.

  • Self-Validation Checkpoint: Hold a tissue or Kimwipe near the bottom sash of the fume hood. It must be gently but steadily pulled inward. If the tissue drops or flutters outward, airflow is compromised; abort the procedure.

Step 2: PPE Donning Sequence

  • Inspect the primary (inner) nitrile gloves for defects. Don the inner gloves.

  • Put on the lab coat, ensuring the cuffs of the inner gloves are tucked under the coat sleeves.

  • Don the secondary (outer) nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous barrier.

  • Don indirect-vented chemical goggles.

  • Self-Validation Checkpoint: Perform a tactile stretch test on the outer glove by making a tight fist. If the elastomer is compromised, micro-tears will expose the contrasting color of the inner glove, validating the need for immediate replacement before chemical exposure.

Step 3: Anti-Static Weighing & Transfer

  • Turn on the anti-static ionizer. Fluorinated organic solids accumulate significant electrostatic charge, which causes sudden aerosolization and cross-contamination when transferred.

  • Tare a conductive weigh boat (avoid standard polystyrene if possible).

  • Using a grounded stainless-steel spatula, slowly transfer the 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide.

  • Self-Validation Checkpoint: Observe the powder on the spatula. If the particles "jump" or cling aggressively to the metal, static charge is still present. Re-apply the ionizer closer to the source until the powder behaves as a dead weight.

Step 4: Solvent Reconstitution (High-Risk Phase)

  • If preparing a stock solution in DMSO or DMF, add the solvent directly to the sealed vial via syringe, rather than pouring.

  • Critical Warning: DMSO acts as a universal permeation enhancer. If a DMSO solution of this compound spills on your outer glove, the solvent will drive the lipophilic API through the nitrile barrier in under 60 seconds.

  • Self-Validation Checkpoint: Maintain a continuous visual check. If a droplet of solvent lands on your outer glove, the self-validating safety buffer of the double-glove system is activated. You have exactly 30 seconds to safely doff the outer glove, wash the inner glove with water, and don a new outer glove.

Spill Response & Disposal Logistics

Immediate Spill Response:

  • Dry Powder Spill: Do NOT brush or sweep, as this aerosolizes the toxic fluorinated dust. Lightly mist the spill with a 70/30 Isopropanol/Water solution to weigh down the particulate, then wipe it up using absorbent pads.

  • Solution Spill (DMSO/Organic): Immediately cover with inert universal absorbent pads or vermiculite. Do not use water initially, as it may spread the organic layer.

Waste Logistics:

  • All contaminated PPE, weigh boats, and absorbent materials must be placed in a heavy-duty, sealable polyethylene bag inside the fume hood before being transferred to the main waste bin.

  • Label the waste container strictly as: "Halogenated Organic Waste - Toxic/Irritant (Contains Fluorinated Benzimidamide derivatives)." Do not mix with acidic waste streams, as amidoximes can undergo unpredictable hydrolysis reactions under highly acidic conditions.

References

  • 2,3-difluoro-n-hydroxy-6-(trifluoromethyl)benzimidamide - Echemi - echemi.com: 1

  • EP0351897A2 - Skin penetration system for salts of amine-functional drugs - Google Patents: 2

  • Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates - arabjchem.org: 4

  • Safety Data Sheet - Aaron Chemicals - aaronchem.com: 3

  • 4-Cyano-N-hydroxybenzimidamide | 22179-85-7 - sigmaaldrich.com:

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